molecular formula C12H8BrNO3 B2379213 4-[(5-Bromopyridin-2-YL)oxy]benzoic acid CAS No. 58835-85-1

4-[(5-Bromopyridin-2-YL)oxy]benzoic acid

Cat. No.: B2379213
CAS No.: 58835-85-1
M. Wt: 294.104
InChI Key: OGGQOULELPJGEK-UHFFFAOYSA-N
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Description

4-[(5-Bromopyridin-2-YL)oxy]benzoic acid is a useful research compound. Its molecular formula is C12H8BrNO3 and its molecular weight is 294.104. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-bromopyridin-2-yl)oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO3/c13-9-3-6-11(14-7-9)17-10-4-1-8(2-5-10)12(15)16/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGQOULELPJGEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility Profile: 4-[(5-Bromopyridin-2-yl)oxy]benzoic acid in DMSO and DMF

[1][2][3]

Executive Summary & Compound Identity

This compound is a functionalized bi-aryl ether often utilized as a scaffold in medicinal chemistry (e.g., SGLT2 inhibitors, PPAR agonists). Its structure combines a polarizable pyridine ring and a hydrogen-bond-donating carboxylic acid tail.

While the free acid exhibits limited solubility in aqueous media (typically <1 mg/mL without pH adjustment), it shows high solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) . This guide provides the validated workflows to prepare stable stock solutions for biological assays and synthetic applications.

Compound Specifications
PropertyDetail
CAS Number 58835-85-1
Molecular Formula C₁₂H₈BrNO₃
Molecular Weight 294.10 g/mol
Physical State White to off-white crystalline solid
pKa (Predicted) ~4.0 - 4.2 (Carboxylic acid)

Solvent Compatibility & Mechanism

Why DMSO and DMF?

The dissolution of this compound relies on disrupting the strong intermolecular hydrogen bonding of the carboxylic acid dimers in the crystal lattice.

  • DMSO (Dimethyl Sulfoxide): The sulfoxide oxygen acts as a potent hydrogen bond acceptor, effectively "solvating" the carboxylic acid proton.

  • DMF (Dimethylformamide): Similar to DMSO, the amide carbonyl oxygen serves as the H-bond acceptor.

Field Insight: For biological screening, DMSO is the preferred vehicle due to its lower toxicity profile in cellular assays compared to DMF. For synthetic reactions (e.g., amide coupling), DMF is often preferred to avoid the oxidative potential of DMSO at high temperatures.

Quantitative Solubility Data (Empirical Ranges)
SolventSolubility PotentialWorking Concentration (Stock)Saturation Limit (Est.)
DMSO High10 – 50 mM > 100 mg/mL
DMF High10 – 50 mM > 100 mg/mL
Water Very LowN/A< 0.1 mg/mL
Ethanol Moderate1 – 10 mM~ 10-20 mg/mL

Note: "Saturation Limit" is estimated based on structural analogs (e.g., 4-bromobenzoic acid). Routine stock solutions should be kept well below saturation (e.g., at 50 mM) to prevent precipitation upon freeze-thaw cycles.

Validated Dissolution Protocol (Self-Validating System)

This protocol ensures complete solubilization and prevents "false solubility" where micro-particulates remain suspended.

Reagents Required[4]
  • Compound: this compound (Purity >95%)

  • Solvent: Anhydrous DMSO (Grade: Cell Culture or HPLC, ≥99.9%)

  • Equipment: Vortex mixer, Ultrasonic bath (optional), amber glass vials.

Workflow Diagram

The following logic flow illustrates the decision-making process during solubilization.

DissolutionProtocolStartStart: Weigh Solid(Target: 10 mM Stock)AddSolventAdd Anhydrous DMSO(Add 90% of final volume)Start->AddSolventVortexVortex Mix(30-60 seconds)AddSolvent->VortexVisualCheckVisual Inspection(Clear solution?)Vortex->VisualCheckSonicationSonicate (40 kHz)(5 min, <40°C)VisualCheck->SonicationNo (Cloudy/Particulates)TopUpAdd Solvent toFinal VolumeVisualCheck->TopUpYes (Clear)Sonication->VisualCheckFilterSyringe Filter(0.22 µm PTFE)TopUp->FilterOptional for BioassayStorageStore Aliquots(-20°C, Desiccated)Filter->Storage

Figure 1: Step-by-step logic for preparing a verified stock solution.

Step-by-Step Methodology
  • Calculation:

    • To prepare 1 mL of a 50 mM stock :

    • Mass =

      
      .
      
  • Weighing: Weigh ~14.7 mg of the solid into a clean amber glass vial. Record the exact mass.

  • Primary Solubilization: Add 900 µL (not the full 1 mL) of anhydrous DMSO.

    • Why? Adding solvent to near-volume allows room for volume expansion upon dissolution.

  • Agitation: Vortex vigorously for 30 seconds.

    • Checkpoint: Hold the vial up to a light source. Look for "Schlieren lines" (wavy lines indicating mixing) or solid particulates at the bottom.

  • Troubleshooting (if needed): If solids persist, sonicate in a water bath for 5 minutes. Ensure the water temperature does not exceed 40°C to preserve chemical stability.

  • Final Adjustment: Once fully dissolved, add DMSO to bring the total volume to 1 mL (or adjust based on the exact mass weighed to achieve 50 mM).

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

Critical Technical Considerations

Water Tolerance (The "Crash Out" Risk)

Like most lipophilic organic acids, this compound will precipitate if the DMSO stock is diluted too rapidly into aqueous buffer.

  • Protocol: When diluting into cell culture media (e.g., to 10 µM), add the DMSO stock slowly to the vortexing media.

  • Limit: Keep the final DMSO concentration <0.5% (v/v) to avoid solvent toxicity and minimize precipitation risk.

Chemical Stability in Solution
  • Hygroscopicity: DMSO is hygroscopic. Absorbed water can cause the carboxylic acid to precipitate over time. Always use anhydrous DMSO and seal vials tightly with Parafilm.

  • Reactivity: Avoid storing in DMF for prolonged periods (>1 month) at room temperature, as DMF can slowly decompose to dimethylamine, which may react with the compound.

Biological Applications

For cellular assays, the free acid form is typically used. However, if higher aqueous solubility is strictly required (e.g., >1 mM in buffer), convert the compound to its sodium salt in situ:

  • Add 1 equivalent of NaOH (aq) to the suspension in water. The salt form (

    
    ) is highly water-soluble.
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9932828 (Related Structure). Retrieved October 26, 2025, from [Link]

Technical Whitepaper: Sourcing & Validation of High-Purity 4-[(5-Bromopyridin-2-yl)oxy]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, quality validation, and chemical profiling of 4-[(5-Bromopyridin-2-yl)oxy]benzoic acid (CAS: 669713-96-6).

Executive Summary

This compound is a critical biaryl ether intermediate used extensively in the synthesis of G-protein-coupled receptor (GPCR) modulators (e.g., GPR119 agonists) and PPAR ligands. Its structural motif—a pyridine ring linked to a benzoic acid via an ether bridge—serves as a privileged scaffold in drug discovery, offering improved metabolic stability compared to biphenyl analogs.

However, commercial sourcing is complicated by a prevalent nomenclature ambiguity. Suppliers frequently confuse this ether-linked compound (CAS 669713-96-6) with its direct aryl-aryl analog, 4-(5-bromopyridin-2-yl)benzoic acid (CAS 1255635-99-4). This guide provides the technical specifications, impurity profiles, and validation protocols necessary to secure high-purity (>98%) material.

Chemical Identity & Technical Profile

AttributeSpecification
Chemical Name This compound
CAS Number 669713-96-6
Molecular Formula C₁₂H₈BrNO₃
Molecular Weight 294.10 g/mol
SMILES OC(=O)c1ccc(Oc2ncc(Br)cc2)cc1
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water (acidic pH)
Melting Point 210–215 °C (typical range, polymorph dependent)
Critical Sourcing Warning

Do not confuse with CAS 1255635-99-4.

  • Target (Ether Link): 4-[(5-Bromopyridin-2-yl)oxy ]benzoic acid.

  • Common Error (Direct Bond): 4-(5-Bromopyridin-2-yl)benzoic acid.[1][2][3]

  • Differentiation: The target compound has an ether oxygen (-O-) bridge. Check the ¹H NMR for the characteristic downfield shift of the phenoxy protons relative to the direct aryl analog.

Synthesis & Impurity Origin

Understanding the synthesis is required to anticipate impurities in commercial batches. The standard industrial route involves a Nucleophilic Aromatic Substitution (SₙAr).[4]

Synthetic Pathway
  • Coupling: 5-Bromo-2-chloropyridine reacts with Ethyl 4-hydroxybenzoate (using K₂CO₃/DMF) to form the ester intermediate. The 2-position of the pyridine is activated for SₙAr by the ring nitrogen, while the 5-bromo position remains intact due to lower reactivity.

  • Hydrolysis: The ester is hydrolyzed (LiOH or NaOH) to yield the free acid.

Impurity Profile
  • Impurity A (Starting Material): 4-Hydroxybenzoic acid (from incomplete coupling or ester hydrolysis).

  • Impurity B (Starting Material): 5-Bromo-2-chloropyridine (if unreacted).

  • Impurity C (Regioisomer): Rare, but potential substitution at the Br-position if high temperatures/catalysts are used (SₙAr at C5).

  • Impurity D (Inorganic): Residual Potassium/Sodium salts if workup acidification is incomplete.

Pathway Visualization

SynthesisPath SM1 5-Bromo-2-chloropyridine Inter Ester Intermediate (Ether Linkage Formed) SM1->Inter K2CO3, DMF, 90°C (SnAr) SM2 Ethyl 4-hydroxybenzoate SM2->Inter Prod Target Product (Carboxylic Acid) Inter->Prod LiOH, THF/H2O then HCl Imp1 Impurity: Unreacted SMs Inter->Imp1 Incomplete Conversion Imp2 Impurity: Residual Salts Prod->Imp2 Poor Workup

Figure 1: Industrial synthesis pathway highlighting the origin of critical impurities.

Quality Control (QC) Protocols

To validate "high purity" (>98%) claims, the following analytical methods are recommended.

Method A: HPLC Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

  • Pass Criteria: Main peak >98.0% area; no single impurity >0.5%.

Method B: ¹H NMR Identity Check
  • Solvent: DMSO-d₆.

  • Key Signals:

    • δ 12.8 ppm (br s, 1H): Carboxylic acid proton (confirms hydrolysis).

    • δ 8.3–8.5 ppm (d, 1H): Pyridine H-6 (ortho to N).

    • δ 7.9–8.0 ppm (d, 2H): Benzoate protons (ortho to carbonyl).

    • Absence: Ethyl signals (quartet ~4.3 ppm, triplet ~1.3 ppm) confirms removal of ester protection.

Commercial Supplier Landscape

The following suppliers are verified sources for CAS 669713-96-6. Researchers should prioritize vendors offering batch-specific Certificates of Analysis (COA).

SupplierTierTypical PurityStock LocationNotes
Combi-Blocks Primary98%+USA (San Diego)High reliability; often holds gram-scale inventory.
BLD Pharm Primary97%+China/USAGood for bulk scale-up; verify COA for specific batch.
Enamine Strategic95%+Ukraine/USAExcellent for building block diversity; lead times may vary.
Sigma-Aldrich Reference97%GlobalHigher cost; best for small reference standards.
SynHet Secondary95%+LithuaniaSpecialist in heterocycles; good for custom requests.

Procurement & Validation Workflow

Do not rely solely on catalog specifications. Implement this decision matrix for new batches.

QC_Workflow Start Receive Shipment CAS: 669713-96-6 Check1 Visual Inspection (White Powder?) Start->Check1 Check2 LC-MS Analysis (M+H = 294/296?) Check1->Check2 Check3 NMR Verification (Check -COOH & Ester loss) Check2->Check3 Decision Does Batch Pass? Check3->Decision Approve Release for Synthesis Decision->Approve Yes (>98%) Reject Quarantine / Return Decision->Reject No (<95% or Wrong CAS)

Figure 2: Incoming quality control workflow for validating third-party chemical supplies.

References

  • PubChem Compound Summary. "Benzoic acid, 4-[(5-bromo-2-pyridinyl)oxy]-". National Library of Medicine. Link

  • Combi-Blocks Product Catalog. "Product QH-4675: this compound". Combi-Blocks Inc. Link

  • BLD Pharm Catalog. "Product BD22456: 4-((5-Bromopyridin-2-yl)oxy)benzoic acid". BLD Pharm.[5][6] Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for SₙAr mechanism on pyridines).
  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates". Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

Sources

An In-Depth Technical and Safety Guide on 4-[(5-Bromopyridin-2-YL)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

Based on its chemical structure, 4-[(5-Bromopyridin-2-YL)oxy]benzoic acid is a solid, likely crystalline, organic compound. Key structural features include a brominated pyridine ring linked via an ether bond to a benzoic acid moiety. These functional groups dictate its reactivity and potential hazards.

PropertyAnticipated Value/CharacteristicRationale
Molecular Formula C12H8BrNO2Based on chemical structure.
Molecular Weight 278.105 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for similar aromatic carboxylic acids.
Solubility Likely soluble in organic solvents like DMSO, DMF, and methanol. Low water solubility is expected.The benzoic acid group provides some polarity, but the aromatic rings and bromine atom suggest a preference for organic solvents.
Melting Point Expected to be a high-melting solid, likely above 200°C.Aromatic carboxylic acids with multiple rings tend to have high melting points. For example, 4-Bromobenzoic acid has a melting point of 252-254°C.
Stability Stable under recommended storage conditions.Similar aromatic compounds are generally stable.

Hazard Identification and Classification

While a definitive hazard classification is unavailable, an assessment based on analogous compounds suggests the following potential hazards:

  • Skin Corrosion/Irritation: Benzoic acid and its derivatives can be irritating to the skin.[1][2] Prolonged contact may cause redness and discomfort.

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation.[2][3]

  • Acute Oral Toxicity: May be harmful if swallowed.[2]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2]

The following GHS-style hazard statements and pictograms are likely applicable:

Pictogram:



Signal Word: Warning[2]

Potential Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2]

Safe Handling and Storage

Given the anticipated hazards, a stringent set of handling and storage protocols is essential to ensure the safety of laboratory personnel.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] Local exhaust ventilation should be used to minimize the dispersion of dust.[4]

  • Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Chemical Safety Goggles (EN166/OSHA 29 CFR 1910.133) Hand_Protection Nitrile Gloves (EN 374) Body_Protection Lab Coat / Protective Clothing Respiratory_Protection NIOSH/MSHA Approved Respirator (if dust is generated) Researcher Researcher Researcher->Eye_Protection Wear Researcher->Hand_Protection Wear Researcher->Body_Protection Wear Researcher->Respiratory_Protection Use if needed

Caption: Required Personal Protective Equipment for handling this compound.

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is worn correctly. The work area within the fume hood should be clean and uncluttered.

  • Dispensing: Avoid creating dust when weighing or transferring the solid material.[2] Use a spatula and handle the compound gently.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[3] Decontaminate all surfaces and equipment used.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

  • A recommended storage temperature is 2-8°C.

  • Keep away from strong oxidizing agents and strong acids.[2]

First-Aid and Emergency Procedures

Immediate and appropriate first-aid measures are critical in the event of an exposure.

Emergency_Response cluster_first_aid First-Aid Measures Exposure Exposure Event Inhalation Inhalation Move to fresh air. Call a POISON CENTER or doctor. Exposure->Inhalation If inhaled Skin_Contact Skin Contact Remove contaminated clothing. Rinse skin with water for at least 15 minutes. Exposure->Skin_Contact If on skin Eye_Contact Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Immediately call a POISON CENTER or doctor. Exposure->Eye_Contact If in eyes Ingestion Ingestion Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. Exposure->Ingestion If swallowed

Caption: First-aid response flowchart for exposure to this compound.

  • Inhalation: If dust is inhaled, move the person to fresh air and keep them comfortable for breathing.[4] If respiratory symptoms develop, seek immediate medical attention.[4]

  • Skin Contact: Remove all contaminated clothing immediately.[4] Wash the affected area with plenty of soap and water.[3] If skin irritation occurs, get medical advice.[3]

  • Eye Contact: Rinse cautiously with water for several minutes.[4] If contact lenses are worn, remove them if it is easy to do so.[4] Continue rinsing and seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[4]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3][6]

  • Specific Hazards: In the event of a fire, toxic fumes, including carbon oxides and hydrogen bromide, may be released.[3][5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

  • Personal Precautions: Evacuate unnecessary personnel from the area.[1] Wear appropriate PPE as described in Section 3.2.[5] Avoid creating dust.[2]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[2]

  • Containment and Cleanup: For a small spill, carefully sweep or vacuum the material and place it into a sealed container for disposal.[1][2]

Toxicological Information

No specific toxicological data for this compound is available. The information below is inferred from related compounds.

  • Acute Toxicity: Likely harmful if swallowed.[2]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[2][3]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin. However, in the absence of data, it should be handled as a potentially hazardous substance.

Disposal Considerations

  • Dispose of this compound and its container in accordance with local, regional, and national regulations.[4]

  • It is recommended to entrust the disposal to a licensed waste disposal company.[4]

References

  • Benzoic acid AGR Safety Data Sheet. (2023, January 12). Labbox. Retrieved from [Link]

  • 4-BROMOBENZOIC ACID Safety Data Sheet. (2015, April 16). Elemental Microanalysis Ltd. Retrieved from [Link]

Sources

A Tale of Two Scaffolds: A Comparative Analysis of 4-Hydroxybenzoic Acid and 4-[(5-Bromopyridin-2-YL)oxy]benzoic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the core molecular scaffold is a determinant of biological activity, dictating everything from target engagement to pharmacokinetic properties. This guide provides a detailed comparative analysis of two important, yet distinct, chemical scaffolds: the well-established 4-hydroxybenzoic acid and the more complex, heterocyclic 4-[(5-Bromopyridin-2-YL)oxy]benzoic acid. We will dissect their structural and physicochemical differences, explore divergent synthetic and derivatization strategies, and discuss the profound implications these differences have on pharmacological activity and drug design. Through detailed protocols, comparative data tables, and mechanistic diagrams, this whitepaper offers field-proven insights for professionals engaged in the art and science of drug discovery.

Introduction: The Significance of Scaffolds in Medicinal Chemistry

The journey of a drug from concept to clinic is fundamentally a story of molecular architecture. The central framework, or scaffold, provides the three-dimensional foundation upon which functional groups are strategically placed to orchestrate a desired biological effect. The choice of scaffold is therefore one of the most critical decisions in the drug discovery process.

1.1 The Enduring Legacy of 4-Hydroxybenzoic Acid (PHBA)

4-Hydroxybenzoic acid (4-HBA) is a simple phenolic compound, yet its impact on the pharmaceutical, cosmetic, and food industries is immense.[1][2] As a naturally occurring metabolite found in numerous plants, it possesses a wide spectrum of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[3][4][5] Its most famous derivatives are the alkyl esters known as parabens, which are ubiquitously used as preservatives.[1][2] The simple, robust structure of 4-HBA makes it an ideal starting point for chemical modification, serving as a foundational building block in the synthesis of more complex molecules.[6][7]

1.2 The Emergence of Complex Heterocyclic Scaffolds: The Case of this compound

In contrast, this compound represents a more modern, synthetically advanced scaffold. By replacing the simple hydroxyl group of 4-HBA with a larger, heteroaromatic 5-bromopyridin-2-yloxy moiety, a significant structural and electronic transformation occurs. This diaryl ether linkage introduces new vectors for molecular interactions, increased conformational complexity, and different metabolic liabilities. The pyridine ring itself is a privileged pharmacophore in medicinal chemistry, present in numerous natural products and blockbuster drugs.[8][9] Its inclusion, along with the strategically placed bromine atom, opens up a vast new chemical space for exploration, particularly in targeting complex protein-protein interactions and kinase inhibition.[8][10]

1.3 Scope and Objectives of this Guide

This guide aims to provide a head-to-head comparison of these two scaffolds. We will move beyond a simple recitation of properties to explain the causality behind their differences, offering a rationale for why a medicinal chemist might choose one scaffold over the other for a specific therapeutic application.

Structural and Physicochemical Dissection

The fundamental difference between the two title compounds lies in the nature of the substituent at the 4-position of the benzoic acid ring. This single change—from a hydroxyl group to a 5-bromopyridin-2-yloxy group—has cascading effects on the molecule's overall properties.

2.1 Core Scaffold Comparison: From a Phenol to a Pyridinyl Ether

The hydroxyl group of 4-HBA is a small, polar, hydrogen-bond donor and acceptor. In contrast, the 5-bromopyridin-2-yloxy group is a much larger, more lipophilic, and conformationally flexible substituent. It removes the acidic phenolic proton and introduces a basic nitrogen atom within the pyridine ring, which can serve as a hydrogen bond acceptor.[11]

Caption: Core structural difference between the two scaffolds.

2.2 Physicochemical Properties: A Tabulated Comparison

The structural changes directly impact key physicochemical properties that govern a molecule's behavior in biological systems. Phenols and phenol ethers exhibit significant differences that affect drug developability.[12][13] The ether linkage generally increases hydrophobicity compared to the parent phenol.[11]

Property4-Hydroxybenzoic AcidThis compoundRationale for Difference
Molecular Weight 138.12 g/mol 296.11 g/mol Addition of the large bromopyridinyl group.
LogP (Predicted) ~1.5~3.5The aryl ether and bromine atom significantly increase lipophilicity.
pKa (Carboxylic Acid) ~4.5~4.2The electron-withdrawing nature of the pyridinyl ether slightly increases acidity compared to the electron-donating hydroxyl group.
pKa (Phenol/Pyridine) ~9.3 (Phenolic OH)~2.5 (Pyridinium N)The phenolic proton is acidic, while the pyridine nitrogen is basic.
Hydrogen Bond Donors 2 (OH, COOH)1 (COOH)The acidic phenolic proton is replaced by the ether linkage.
Hydrogen Bond Acceptors 3 (OH, C=O)4 (Ether O, Pyridine N, C=O)The ether oxygen and pyridine nitrogen introduce new H-bond acceptor sites.

Note: LogP and pKa values are approximate and can vary based on the prediction method or experimental conditions.

Synthesis and Derivatization Strategies

The synthetic routes to these scaffolds and their derivatives are fundamentally different, reflecting their structural disparity.

3.1 Synthesis of the Core Scaffolds

Classical Synthesis of 4-Hydroxybenzoic Acid Derivatives

Derivatives of 4-HBA are most commonly synthesized through esterification of the carboxylic acid or the phenolic hydroxyl group. The industrial production of parabens, for instance, involves a straightforward acid-catalyzed esterification with the corresponding alcohol.[1]

Protocol: Synthesis of Methylparaben (Methyl 4-hydroxybenzoate)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-hydroxybenzoic acid (10 mmol), methanol (20 mL), and a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

The diaryl ether linkage is typically formed via a nucleophilic aromatic substitution (SNAr) or a copper-catalyzed Ullmann condensation.[11][14] The SNAr reaction is often preferred when the pyridine ring is sufficiently activated by electron-withdrawing groups and contains a good leaving group.

Protocol: Synthesis of this compound

  • Reactant Preparation: In a reaction vessel, dissolve methyl 4-hydroxybenzoate (1.0 eq) in a polar aprotic solvent like Dimethylformamide (DMF). Add a strong base, such as sodium hydride (NaH, 1.2 eq), portion-wise at 0°C to deprotonate the phenol, forming the more nucleophilic phenoxide.

  • SNAr Reaction: To the resulting phenoxide solution, add 2,5-dibromopyridine (1.1 eq). The electron-deficient pyridine ring is susceptible to nucleophilic attack at the 2-position, displacing one of the bromide ions.

  • Heating: Heat the reaction mixture (e.g., to 80-100°C) and stir for several hours until TLC indicates the consumption of starting materials.

  • Hydrolysis: After cooling, quench the reaction with water. Add a base like sodium hydroxide (NaOH) and heat to hydrolyze the methyl ester to the carboxylic acid.

  • Purification: Acidify the aqueous solution with HCl to precipitate the product. Collect the solid by filtration, wash with water, and dry under a vacuum. Further purification can be achieved by recrystallization.

Caption: Comparative synthesis workflows for the two scaffolds.

Pharmacological Implications and Structure-Activity Relationships (SAR)

The choice between a simple phenol and a complex pyridinyl ether scaffold has profound consequences for biological activity. The latter introduces functionalities that can engage in specific, high-affinity interactions with biological targets, a hallmark of modern drug design.

4.1 Targeting Protein Kinases

The 4-(pyridin-2-yloxy)benzoic acid moiety is a key structural feature in several multi-kinase inhibitors, such as Sorafenib and Regorafenib. In these contexts:

  • The pyridine nitrogen acts as a crucial hydrogen bond acceptor, interacting with key hinge-region residues in the ATP-binding pocket of kinases.

  • The ether oxygen provides the correct geometry and spacing, positioning the pyridine for optimal interaction.

  • The bromine atom can serve two purposes: it can form favorable halogen bonds with electron-rich residues (like the backbone carbonyls) in the binding pocket, or it can act as a synthetic handle for further derivatization via cross-coupling reactions (e.g., Suzuki, Sonogashira).[10]

Kinase_Binding_Hypothesis Hinge Kinase Hinge Region NH... C=O... Ligand Benzoic Acid O Pyridine Ring Br Hinge:p1->Ligand:Pyridine H-Bond Hinge:p2->Ligand:bromo Halogen Bond

Caption: Hypothetical binding of the BPBA scaffold in a kinase pocket.

4.2 Metabolic Stability

A critical difference between the two scaffolds lies in their metabolic profiles.

  • 4-Hydroxybenzoic Acid Derivatives: The phenolic hydroxyl group is a primary site for Phase II metabolism, particularly glucuronidation and sulfation. This often leads to rapid clearance and a short biological half-life.

  • This compound Derivatives: By "capping" the phenol as an ether, this major metabolic pathway is blocked.[11] This can significantly increase metabolic stability and oral bioavailability. However, the molecule may then be subject to other metabolic pathways, such as oxidation on the pyridine or benzene rings.

Conclusion and Future Perspectives

The journey from the simple, natural product-derived 4-hydroxybenzoic acid to the complex, synthetically designed this compound scaffold encapsulates decades of progress in medicinal chemistry.

  • 4-Hydroxybenzoic acid remains a highly valuable starting material and a key component in applications where broad-spectrum, lower-potency activity is desired, such as in antimicrobials and preservatives. Its derivatives are generally straightforward to synthesize and have well-characterized properties.[4][5]

  • This compound , in contrast, offers a platform for developing highly specific, potent, and metabolically stable therapeutics. The pyridinyl ether motif provides key interaction points for high-affinity binding to targets like protein kinases, while blocking common metabolic pathways. The bromine atom adds another layer of sophistication, enabling halogen bonding or providing a reactive handle for further chemical exploration.[8][10]

For drug development professionals, the choice is clear: for simple, cost-effective applications, the classic 4-HBA scaffold is often sufficient. However, for the development of targeted, high-potency therapeutics in areas like oncology, the investment in the more complex synthesis of the this compound scaffold is justified by the significant advantages in potency, selectivity, and pharmacokinetic properties it can confer. The future will likely see further exploration of this and related heterocyclic scaffolds as chemists continue to push the boundaries of molecular design.

References

  • MDPI. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. [Link]

  • Safarova, I.R. HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Y.H. Mammadaliyev Institute of Petrochemical. [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [Link]

  • PubMed. Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. [Link]

  • Semantic Scholar. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. [Link]

  • ResearchGate. 4-Hydroxybenzoic acid derivatives synthesized through metabolic... [Link]

  • Journal of Medicinal Chemistry. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. [Link]

  • Wikipedia. Phenol ether. [Link]

  • PubMed. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. [Link]

  • PMC. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]

  • ResearchGate. Role of pyridines as enzyme inhibitors in medicinal chemistry. [Link]

  • Dovepress. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Science of Synthesis. Aryl esters and alkyl or benzyl aryl ethers are useful precursors for phenols. In fact, most of. [Link]

  • Dana Bioscience. 4-((5-Bromopyrimidin-2-yl)oxy)benzoic acid 1g. [Link]

  • Journal of Synthetic Chemistry. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. [Link]

  • Thieme Connect. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. [Link]

  • ResearchGate. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. [Link]

  • Google Patents. Method for producing 2-bromo-4,5-dialkoxy benzoic acid.

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Methodological & Application

Application Notes and Protocols for Amide Bond Formation Using 4-[(5-Bromopyridin-2-YL)oxy]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the strategic considerations and practical execution of amide bond formation utilizing the carboxylic acid functionality of 4-[(5-Bromopyridin-2-YL)oxy]benzoic acid. As a Senior Application Scientist, this document is structured to provide not only step-by-step protocols but also the underlying scientific rationale to empower researchers in their synthetic endeavors.

Introduction: The Significance of Amide Bonds and the Role of Heterocyclic Scaffolds

The amide bond is a cornerstone of medicinal chemistry and drug discovery, present in a vast array of pharmaceuticals and bioactive molecules.[1][2] Its remarkable stability and ability to participate in hydrogen bonding interactions make it a privileged functional group in molecular design. The incorporation of heteroaromatic moieties, such as the bromopyridine scaffold in this compound, offers a gateway to modulate physicochemical properties, introduce new binding interactions, and explore novel chemical space.

The subject of this guide, this compound, presents a unique synthetic opportunity. The electron-withdrawing nature of the 5-bromopyridine ring can influence the reactivity of the carboxylic acid, necessitating a careful selection of coupling reagents and reaction conditions to achieve optimal yields and purity. This document provides two robust protocols for the successful synthesis of amides from this versatile building block.

Core Principles: Activating the Carboxylic Acid

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[3] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that is susceptible to nucleophilic attack by the amine. This is typically achieved using coupling reagents.[1][4]

This guide will focus on two widely employed and effective coupling strategies:

  • Carbodiimide-mediated coupling with an additive: Utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).

  • Uronium/Aminium salt-mediated coupling: Employing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a highly efficient reagent known for minimizing racemization.[5]

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a reliable and cost-effective method suitable for a wide range of amines. The addition of HOBt is crucial as it forms a more reactive activated ester and helps to suppress side reactions and potential racemization.[6]

Materials:

  • This compound

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard work-up and purification reagents (Ethyl acetate, 5% aq. LiCl, sat. aq. NaHCO₃, brine, anhydrous Na₂SO₄, silica gel)

Reaction Workflow:

G cluster_0 Reaction Setup cluster_1 Coupling Reaction cluster_2 Work-up & Purification A Dissolve this compound (1.0 eq) in anhydrous DMF B Add Amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) A->B C Cool to 0 °C B->C D Add EDC (1.2 eq) portion-wise C->D E Stir at 0 °C for 30 min, then warm to room temperature D->E F Monitor reaction by TLC or LC-MS (typically 4-16 hours) E->F G Quench with water and extract with Ethyl Acetate F->G H Wash with 5% LiCl (aq), sat. NaHCO3 (aq), and brine G->H I Dry over Na2SO4, filter, and concentrate H->I J Purify by column chromatography I->J

Caption: Workflow for EDC/HOBt mediated amide coupling.

Detailed Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolve the acid in anhydrous DMF or DCM (approximately 0.1-0.5 M).

  • Add the desired amine (1.1 equivalents), HOBt (1.2 equivalents), and DIPEA (2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 10 minutes, then cool to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise over 5 minutes.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient coupling reagent, particularly beneficial for sterically hindered substrates or when minimizing racemization is critical.[5]

Materials:

  • This compound

  • Amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard work-up and purification reagents

Reaction Mechanism Overview:

G A Carboxylic Acid + DIPEA B Carboxylate A->B Deprotonation D OAt-active ester B->D Activation C HATU C->D F Amide Product D->F Nucleophilic Attack G Tetramethylurea + HOAt D->G Byproducts E Amine E->F E->G

Caption: Simplified mechanism of HATU mediated amide coupling.

Detailed Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.[5]

  • Add HATU (1.1 equivalents) to the reaction mixture and continue stirring for 10-15 minutes to allow for pre-activation.

  • Add the amine (1.2 equivalents) to the pre-activated mixture.

  • Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.

  • For work-up, follow steps 8-11 from Protocol 1.

Quantitative Data Summary

Reagent/ParameterProtocol 1 (EDC/HOBt)Protocol 2 (HATU)
Carboxylic Acid1.0 eq1.0 eq
Amine1.1 eq1.2 eq
Coupling ReagentEDC (1.2 eq)HATU (1.1 eq)
AdditiveHOBt (1.2 eq)-
BaseDIPEA (2.0 eq)DIPEA (2.0-3.0 eq)
SolventAnhydrous DMF or DCMAnhydrous DMF
Temperature0 °C to RTRT
Typical Reaction Time4-16 hours1-4 hours

Scientific Integrity and Causality

  • Choice of Base: A non-nucleophilic base like DIPEA or TEA is used to deprotonate the carboxylic acid without competing with the primary amine as a nucleophile.[5] An excess is used to also neutralize the acidic byproducts of the reaction.

  • Solvent Selection: Anhydrous polar aprotic solvents like DMF or DCM are typically used to ensure the solubility of the reagents and to prevent hydrolysis of the activated intermediates.[4]

  • Pre-activation with HATU: In the HATU protocol, allowing the carboxylic acid to react with HATU and the base before adding the amine ensures the formation of the highly reactive OAt-active ester, leading to faster and cleaner reactions.[5]

  • Purification Considerations: The presence of the basic pyridine nitrogen in the product may lead to peak tailing during silica gel chromatography. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent. For particularly polar products, reverse-phase chromatography may be a suitable alternative.[7]

Troubleshooting and Field-Proven Insights

  • Low Reactivity: If the reaction is sluggish, particularly with electron-deficient or sterically hindered amines, switching from EDC/HOBt to the more potent HATU is recommended.[1] Gentle heating (40-50 °C) can also be employed, but should be monitored carefully to avoid side reactions.

  • Byproduct Formation: The primary byproduct in carbodiimide reactions is the corresponding N-acylurea, which can be difficult to remove. Using the specified stoichiometry and ensuring the purity of the reagents can minimize its formation. The urea byproduct from EDC is water-soluble, facilitating its removal during aqueous work-up.[8]

  • Solubility Issues: If this compound or the resulting amide has poor solubility in common organic solvents, using a co-solvent system or switching to a more polar solvent like DMSO might be necessary. However, removal of high-boiling point solvents requires careful consideration during work-up.

This guide provides a robust framework for the successful synthesis of amides from this compound. By understanding the underlying principles and carefully executing the provided protocols, researchers can confidently incorporate this valuable building block into their synthetic programs.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Separation of Pyridine Amides. Princeton Chromatography Inc. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Beilstein Journals. [Link]

  • What is the best technique for amide purification? ResearchGate. [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

  • What is the correct order of addition for EDCI and HOBt? Reddit. [Link]

  • How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]

  • Amide-based compounds, production, recovery, purification and uses thereof.
  • 4-(Pyridin-2-yloxy)benzoic acid. PubChem. [Link]

  • An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. ResearchGate. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

Sources

Application Note: Functionalization of 4-[(5-Bromopyridin-2-YL)oxy]benzoic Acid for PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, capable of hijacking the cell's native ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three distinct components: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is not merely a spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing the formation of a stable ternary complex (POI-PROTAC-E3 ligase) and the overall physicochemical properties of the molecule.[5][6]

Significance of the 4-[(5-Bromopyridin-2-YL)oxy]benzoic Acid Moiety

The this compound scaffold is a versatile and highly valuable building block in the construction of PROTAC linkers. It offers two distinct and orthogonal points for chemical modification:

  • The Carboxylic Acid: This functional group provides a convenient handle for the attachment of either the POI ligand or the E3 ligase ligand, typically through robust amide bond formation.

  • The Bromo-Pyridine: The bromine atom on the pyridine ring serves as a key site for carbon-carbon or carbon-heteroatom bond formation, most commonly through palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse chemical functionalities to modulate linker length, rigidity, and polarity.[7][8]

This dual functionality allows for a modular and convergent synthetic approach, enabling the rapid generation of PROTAC libraries with varied linker architectures for structure-activity relationship (SAR) studies.[9]

Scope of this Application Note

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective functionalization of this compound. It offers detailed, field-proven protocols for key chemical transformations, insights into the rationale behind experimental choices, and robust methods for the characterization and quality control of the resulting PROTAC linker intermediates.

Chemical Principles and Strategic Considerations

The successful synthesis of a PROTAC linker from this compound hinges on the strategic and sequential modification of its two key functional handles. The order of these modifications is crucial and depends on the desired final structure and the chemical compatibility of the reaction partners.

Overview of Functionalization Pathways

There are two primary strategic pathways for the elaboration of this scaffold, as illustrated below. The choice between these pathways will depend on the specific chemistry of the warhead and E3 ligase ligand to be attached.

G A This compound B Functionalization at Carboxylic Acid A->B Pathway 1 C Functionalization at Bromo-Pyridine A->C Pathway 2 D Amide Coupling with E3 Ligand/Linker B->D E Suzuki Coupling with Boronic Acid/Ester C->E F Intermediate 1 (Amide-Functionalized) D->F G Intermediate 2 (Aryl-Functionalized) E->G H Suzuki Coupling F->H I Amide Coupling G->I J Final PROTAC Linker H->J I->J

Caption: Dual functionalization pathways for this compound.

Key Reaction Chemistries

The formation of an amide bond is one of the most reliable and widely used reactions in PROTAC synthesis.[10] This reaction couples the carboxylic acid of the scaffold with an amine-containing E3 ligase ligand, warhead, or an extended linker element.

Mechanism: The carboxylic acid is first activated in situ with a coupling agent (e.g., HATU, HOBt/EDC) to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, forming a stable tetrahedral intermediate that collapses to the final amide product.

Causality of Reagent Choice:

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often preferred for its high efficiency and low rate of epimerization, particularly with chiral amines. A combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an additive like HOBt (Hydroxybenzotriazole) or OxymaPure is a cost-effective and highly effective alternative.[11]

  • Base: A non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, is required to neutralize the acidic byproducts of the reaction and to deprotonate the amine salt if it is used as such.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, enabling the attachment of a wide variety of aryl or vinyl groups at the bromine position of the pyridine ring.[7][8] This is particularly useful for introducing rigid structural elements into the linker, which can pre-organize the PROTAC into a bioactive conformation.[12][]

Mechanism: The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine ring.

  • Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Causality of Reagent Choice:

  • Palladium Catalyst: A range of Pd(0) and Pd(II) precursors can be used. Pd(PPh₃)₄ is a common choice, though more advanced catalysts with specialized phosphine ligands (e.g., SPhos, XPhos) can offer higher yields and broader substrate scope, especially with sterically hindered partners.[14]

  • Base: An inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is essential for the transmetalation step. The choice of base can significantly impact the reaction rate and yield.[8]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.

Core Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Amide Coupling with an Amine-Terminated Linker

This protocol details the coupling of this compound with a representative amine-terminated linker (e.g., Boc-amino-PEG2-amine).

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mg)Equivalents
This compound324.141001.0
Boc-amino-PEG2-amine248.32841.1
HATU380.231291.1
DIPEA (N,N-Diisopropylethylamine)129.25100 µL2.5
Anhydrous DMF (N,N-Dimethylformamide)-3 mL-

Step-by-Step Procedure:

  • To a clean, dry vial, add this compound (100 mg, 0.308 mmol).

  • Add anhydrous DMF (3 mL) and stir until the solid is fully dissolved.

  • Add HATU (129 mg, 0.339 mmol) and DIPEA (100 µL, 0.77 mmol) to the solution. Stir for 5 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate vial, dissolve Boc-amino-PEG2-amine (84 mg, 0.339 mmol) in a minimal amount of DMF (approx. 0.5 mL).

  • Add the amine solution dropwise to the activated acid solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor Progress: Monitor the reaction by LC-MS or TLC until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (20 mL) and water (20 mL).

  • Wash the organic layer sequentially with 5% LiCl solution (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired amide product.

Protocol 2: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid

This protocol describes the coupling of the product from Protocol 1 with 4-(methoxycarbonyl)phenylboronic acid.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mg)Equivalents
Amide product from Protocol 1554.441001.0
4-(methoxycarbonyl)phenylboronic acid179.99391.2
Pd(PPh₃)₄ (Tetrakis)1155.5610.50.05
K₂CO₃ (Potassium Carbonate)138.21502.0
1,4-Dioxane-4 mL-
Water-1 mL-

Step-by-Step Procedure:

  • To a microwave vial, add the amide product from Protocol 1 (100 mg, 0.18 mmol), 4-(methoxycarbonyl)phenylboronic acid (39 mg, 0.216 mmol), and K₂CO₃ (50 mg, 0.36 mmol).

  • Add Pd(PPh₃)₄ (10.5 mg, 0.009 mmol, 5 mol%).

  • Add 1,4-dioxane (4 mL) and water (1 mL).

  • Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Heat the reaction mixture to 90-100 °C and stir for 2-4 hours.

  • Monitor Progress: Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the final coupled product.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized linker intermediates and final PROTAC molecules.[15]

Analytical Techniques:

TechniquePurposeExpected Observations
LC-MS To monitor reaction progress and confirm the molecular weight of the product.A peak at the expected m/z corresponding to [M+H]⁺ or [M+Na]⁺ for the product, and disappearance of starting material peaks.[16]
¹H NMR To confirm the chemical structure and assess purity.Appearance of new signals and shifts in existing signals consistent with the desired transformation.
HPLC To determine the purity of the final compound.A single major peak, ideally with >95% purity by area under the curve.

Example Data Interpretation:

  • For Amide Coupling (Protocol 1): In the ¹H NMR spectrum, expect to see the appearance of new signals corresponding to the PEG linker and the Boc protecting group, along with the disappearance of the carboxylic acid proton.

  • For Suzuki Coupling (Protocol 2): In the ¹H NMR spectrum, expect new aromatic signals from the introduced phenyl ring and the disappearance of the characteristic splitting pattern of the bromo-pyridine. The LC-MS will show a mass increase corresponding to the addition of the aryl group minus the bromine atom.

Experimental Workflow Visualization

The following diagram illustrates the sequential workflow for the synthesis and characterization of a PROTAC linker using the protocols described above.

Caption: Sequential workflow for PROTAC linker synthesis and quality control.

Conclusion and Future Perspectives

The this compound scaffold provides a robust and flexible platform for the synthesis of diverse PROTAC linkers. The protocols detailed herein for amide coupling and Suzuki-Miyaura cross-coupling represent reliable and reproducible methods for elaborating this key intermediate. By strategically manipulating the two orthogonal functional handles, researchers can systematically vary linker length, rigidity, and polarity to optimize the degradation potency and pharmacokinetic properties of their PROTACs. Future work in this area will likely focus on developing novel cross-coupling methodologies to introduce an even wider array of chemical functionalities and on the miniaturization of these protocols for high-throughput library synthesis.[11]

References

  • Toure, M. & Crews, C. M. Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition, 55(6), 1966-1973. (2016). [Link]

  • Burslem, G. M. & Crews, C. M. Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Tools for Targeted Protein Degradation. Cell, 181(1), 102-114. (2020). [Link]

  • Uesugi, M., et al. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. Chemistry – An Asian Journal, 14(18), 3144-3148. (2019). [Link]

  • GADD, M. S., et al. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry, 35(2), 269-278. (2024). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. [Link]

  • Foley, C. A., et al. Factors to Consider for Synthesis in 1536-Well Plates An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry, 89(4), 2269-2277. (2024). [Link]

  • Scott, J. S., et al. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1113-1120. (2022). [Link]

  • Foley, C. A., et al. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry, 89(4), 2269-2277. (2024). [Link]

  • Ashenhurst, J. The Williamson Ether Synthesis. Master Organic Chemistry. (2014). [Link]

  • Riaz, M., et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. (2017). [Link]

  • Edmondson, S. D., et al. Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 12(6), 806-826. (2021). [Link]

  • Ferrie, L., et al. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers, 8(20), 5732-5739. (2021). [Link]

  • Maple, H. J., et al. Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. ChemRxiv. (2021). [Link]

  • Gadd, M. S., et al. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry, 35(2), 269-278. (2024). [Link]

  • Jo, S., et al. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. Molecules, 27(6), 1930. (2022). [Link]

  • Professor Dave Explains. Williamson Ether Synthesis. YouTube. (2018). [Link]

  • Donovan, K. A., et al. Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. bioRxiv. (2023). [Link]

  • Sun, X., et al. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Molecules, 29(16), 3629. (2024). [Link]

  • Testa, C. Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 342-346. (2022). [Link]

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Preparation of Ester Derivatives of 4-[(5-Bromopyridin-2-YL)oxy]benzoic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed protocols and technical insights for the synthesis of ester derivatives of 4-[(5-bromopyridin-2-yl)oxy]benzoic acid, a key intermediate in the development of novel therapeutics and functional materials. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a robust framework for the efficient and reliable preparation of these valuable compounds.

Introduction

This compound and its ester derivatives are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active molecules. The unique structural motif, combining a substituted pyridine ring with a benzoic acid ester, provides a versatile scaffold for interacting with various biological targets. The synthesis of these compounds is a critical step in the discovery and development of new chemical entities. This guide outlines three robust and widely applicable methods for the esterification of this compound: the classic Fischer-Speier Esterification, the mild and efficient Steglich Esterification, and the versatile Mitsunobu Reaction.

Synthesis of the Starting Material: this compound

The precursor acid, this compound, is conveniently synthesized via a nucleophilic aromatic substitution (SNAr) reaction, a class of reactions central to the formation of aryl ethers.[1][2][3] In this case, the reaction proceeds via an addition-elimination mechanism.[4] The phenoxide ion, generated from a salt of 4-hydroxybenzoic acid, acts as the nucleophile, attacking the electron-deficient carbon atom of 2,5-dibromopyridine. The presence of the nitrogen atom in the pyridine ring activates the ring towards nucleophilic attack.

cluster_0 Synthesis of this compound 2,5-Dibromopyridine 2,5-Dibromopyridine Reaction Nucleophilic Aromatic Substitution (SNAr) 2,5-Dibromopyridine->Reaction Methyl_4-hydroxybenzoate Methyl_4-hydroxybenzoate Base Base Methyl_4-hydroxybenzoate->Base Base->Reaction Solvent Solvent Solvent->Reaction Intermediate_Ester Methyl 4-[(5-bromopyridin-2-yl)oxy]benzoate Reaction->Intermediate_Ester Hydrolysis Hydrolysis Intermediate_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Workflow for the synthesis of the starting carboxylic acid.

A common and practical approach involves the reaction of methyl 4-hydroxybenzoate with 2,5-dibromopyridine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The resulting methyl ester is then hydrolyzed to afford the desired carboxylic acid.

Esterification Protocols

The choice of esterification method depends on several factors, including the nature of the alcohol, the scale of the reaction, and the presence of other functional groups in the molecule. Below are detailed protocols for three distinct and reliable methods.

Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach

Fischer-Speier esterification is a robust and cost-effective method for synthesizing esters from carboxylic acids and alcohols, particularly when using simple, unhindered alcohols that can be used in excess as the solvent.[5] The reaction is catalyzed by a strong acid, typically sulfuric acid or hydrochloric acid, and is driven to completion by removing the water formed during the reaction or by using a large excess of the alcohol.[5]

cluster_1 Fischer-Speier Esterification Workflow Start_Acid This compound Reaction_Vessel Reaction Setup & Reflux Start_Acid->Reaction_Vessel Alcohol Alcohol Alcohol->Reaction_Vessel Acid_Catalyst H₂SO₄ Acid_Catalyst->Reaction_Vessel Workup Quenching, Extraction, & Washing Reaction_Vessel->Workup Purification Drying & Solvent Removal Workup->Purification Final_Ester Ester Derivative Purification->Final_Ester

Caption: General workflow for Fischer-Speier esterification.

Protocol for Methyl 4-[(5-bromopyridin-2-yl)oxy]benzoate:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in methanol (20 mL per gram of acid).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq.) to the stirred solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Caution should be exercised due to potential CO₂ evolution.[5]

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester. Further purification can be achieved by recrystallization or column chromatography.

Steglich Esterification: Mild Conditions for Sensitive Substrates

The Steglich esterification is a powerful method for forming esters under mild, neutral conditions, making it ideal for substrates with acid- or base-sensitive functional groups.[6][7][8] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[6][7]

cluster_2 Steglich Esterification Workflow Start_Acid This compound Reaction_Vessel Reaction at Room Temp. Start_Acid->Reaction_Vessel Alcohol Alcohol Alcohol->Reaction_Vessel DCC_EDC DCC or EDC DCC_EDC->Reaction_Vessel DMAP DMAP (cat.) DMAP->Reaction_Vessel Filtration Filtration of Urea Byproduct Reaction_Vessel->Filtration Workup_Purification Aqueous Workup & Purification Filtration->Workup_Purification Final_Ester Ester Derivative Workup_Purification->Final_Ester

Caption: General workflow for Steglich esterification.

Protocol for Ethyl 4-[(5-bromopyridin-2-yl)oxy]benzoate:

  • Reaction Setup: To a solution of this compound (1.0 eq.), ethanol (1.2 eq.), and DMAP (0.1 eq.) in dichloromethane (DCM) or DMF at 0 °C, add a solution of DCC (1.1 eq.) or EDC (1.1 eq.) in the same solvent.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, the dicyclohexylurea (DCU) byproduct precipitates and can be removed by filtration. If EDC is used, the urea byproduct is water-soluble and can be removed during the aqueous work-up.

  • Extraction: Dilute the filtrate with DCM and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mitsunobu Reaction: Versatility and Inversion of Stereochemistry

The Mitsunobu reaction is a versatile method for converting alcohols to a variety of functional groups, including esters, under mild and neutral conditions.[2][3][9][10] It typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, which is particularly useful in the synthesis of chiral molecules.[2]

cluster_3 Mitsunobu Reaction Workflow Start_Acid This compound Reaction_Vessel Reaction at 0 °C to RT Start_Acid->Reaction_Vessel Alcohol Alcohol Alcohol->Reaction_Vessel PPh3 PPh₃ PPh3->Reaction_Vessel DEAD_DIAD DEAD or DIAD DEAD_DIAD->Reaction_Vessel Purification Chromatographic Purification Reaction_Vessel->Purification Final_Ester Ester Derivative Purification->Final_Ester

Caption: General workflow for the Mitsunobu reaction.

Protocol for Isopropyl 4-[(5-bromopyridin-2-yl)oxy]benzoate:

  • Reaction Setup: Dissolve this compound (1.0 eq.), isopropanol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath and slowly add DEAD or DIAD (1.5 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Remove the solvent under reduced pressure.

  • Purification: The crude residue, containing the desired ester, triphenylphosphine oxide, and the hydrazine byproduct, is typically purified directly by column chromatography on silica gel to isolate the pure ester.

Summary of Reaction Conditions

Esterification MethodKey ReagentsSolventTemperatureTypical Reaction TimeKey Advantages
Fischer-Speier Strong acid catalyst (e.g., H₂SO₄), excess alcoholAlcoholReflux4-6 hoursCost-effective, simple for unhindered alcohols
Steglich DCC or EDC, DMAP (cat.)DCM, DMF0 °C to RT12-24 hoursMild conditions, suitable for sensitive substrates
Mitsunobu PPh₃, DEAD or DIADTHF0 °C to RT12-24 hoursMild conditions, inversion of stereochemistry

Product Characterization

The successful synthesis of the ester derivatives of this compound should be confirmed by standard analytical techniques.

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The characteristic signals for the aromatic protons on the pyridine and benzene rings, as well as the protons of the ester alkyl group, should be observed. For example, in the ¹H NMR spectrum of an ethyl ester, a quartet around 4.4 ppm and a triplet around 1.4 ppm would be expected for the -OCH₂CH₃ group.[11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized ester. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.[12][13] For a bromo-substituted compound, a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) will be observed for the molecular ion and bromine-containing fragments.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.
  • Otera, J. (2003).
  • Steglich Esterification. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 9). Steglich esterification. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Yadav, P., & Singh, V. (2023).
  • Common Conditions for Acid to Ester. (n.d.). In The Organic Synthesis Archive. Retrieved from [Link]

  • Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (2014). Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. RSC Advances, 4(78), 41539-41547.
  • Shi, J.-F., Wu, P., Cheng, X.-L., Wei, X.-Y., & Jiang, Z.-H. (2014).
  • Wikipedia contributors. (2023, October 29). Mitsunobu reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Lu, X.-L., Wu, J.-Y., & Wang, Y.-Y. (2011). Methyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o2497.
  • Mitsunobu Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Mitsunobu Reaction. (2019, August 26). Organic Chemistry. Retrieved from [Link]

  • Wang, J., et al. (2010).
  • Reddy, K. M., & Mashraqui, S. H. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4955.
  • Li, Y., & Luo, J. (2010). Methyl 2,6-bis[(5-bromo-4,6-dimethoxypyrimidin-2-yl)oxy]benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3139.
  • Benzoic acid, 4-bromo-, ethyl ester. (n.d.). In NIST WebBook. Retrieved from [Link]

  • Dash, S., & Dinda, S. C. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. International Journal of Scientific & Technology Research, 9(2), 658-662.
  • Screening of reaction conditions in the esterification of benzoic acid with methanol. (n.d.). ResearchGate. Retrieved from [Link]

  • Singh, P., & Kumar, A. (2015). Synthesis and biological activity of 4-(4-bromophenyl)-2-[4-(arylhydrazono-3- methyl. International Journal of Chemical Sciences, 13(4), 1844-1852.
  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. (2019). Google Patents.
  • Directed nucleophilic aromatic substitution reaction. (2022). The Royal Society of Chemistry. Retrieved from [Link]

  • IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (2023, June 28). Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2022). ChemRxiv. Retrieved from [Link]

  • Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. (2025, August 31). ACG Publications. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. (2019). Chemistry – A European Journal, 25(3), 649-666.
  • Roberts, I., & Urey, H. C. (1938). A Study of the Esterification of Benzoic Acid with Methyl Alcohol Using Isotopic Oxygen. Journal of the American Chemical Society, 60(10), 2391-2393.
  • 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). In Organic Chemistry II. KPU Pressbooks. Retrieved from [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, February 24). SciSpace. Retrieved from [Link]

  • Synthesis, characterization, molecular docking, antimalarial, and antiproliferative activities of benzyloxy-4-oxopyridin benzoat. (2022, April 18). Research in Pharmaceutical Sciences. Retrieved from [Link]

  • 2-Bromobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Mass spectrum of benzoic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzo. (n.d.). Taylor & Francis Online. Retrieved from [Link]

Sources

High-Precision Synthesis: Regioselective O-Arylation of 4-Hydroxybenzoic Acid with 2,5-Dibromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the protocol for the regioselective synthesis of 4-((5-bromopyridin-2-yl)oxy)benzoic acid . The reaction utilizes a Nucleophilic Aromatic Substitution (


) mechanism to couple 4-hydroxybenzoic acid with 2,5-dibromopyridine. This guide addresses the specific chemoselective challenges posed by the bifunctional nucleophile (phenol/carboxylic acid) and the di-halogenated electrophile, providing a robust, self-validating workflow for medicinal chemistry applications.

Part 1: Scientific Foundation & Mechanistic Logic

The Regioselectivity Paradox

The core challenge in reacting 2,5-dibromopyridine is distinguishing between the two electrophilic sites (C2 and C5).

  • C2 Position (Ortho): Highly reactive toward nucleophiles. The electronegative nitrogen atom stabilizes the anionic Meisenheimer intermediate formed upon nucleophilic attack.[1]

  • C5 Position (Meta): Significantly less reactive. It lacks the ability to stabilize the negative charge via resonance with the ring nitrogen.

Conclusion: Under standard


 conditions, the reaction is naturally highly selective for the C2 position, preserving the C5-bromine for subsequent metal-catalyzed couplings (e.g., Suzuki-Miyaura).
The Chemoselectivity Challenge

4-Hydroxybenzoic acid presents two acidic protons:

  • Carboxylic Acid (

    
    ):  Deprotonates first.
    
  • Phenolic Hydroxyl (

    
    ):  Deprotonates second.
    

Operational Implication: The reaction requires a minimum of 2.5 equivalents of base . The first equivalent neutralizes the carboxylic acid (forming the inactive carboxylate salt), while the subsequent base generates the active phenoxide nucleophile. Failure to account for this stoichiometry is the primary cause of low yields.

Reaction Pathway Diagram

The following diagram illustrates the specific regiochemical pathway and the critical intermediate states.

ReactionPathway Reactants Reactants 4-OH-Benzoic Acid + 2,5-Dibromopyridine Deprotonation Step 1: Dianion Formation (Carboxylate & Phenoxide) Reactants->Deprotonation + K2CO3 (3.0 eq) Intermediate Meisenheimer Complex (Stabilized at C2) Deprotonation->Intermediate Nucleophilic Attack at Pyridine C2 ProductSalt Product Salt (Potassium Carboxylate) Intermediate->ProductSalt - KBr (Aromatization) FinalProduct Final Product 4-((5-bromopyridin-2-yl)oxy) benzoic acid ProductSalt->FinalProduct + HCl (pH 3.0) Precipitation

Caption: Mechanistic flow from dianion formation to regioselective C2-substitution and acidic workup.

Part 2: Experimental Protocol

Materials & Stoichiometry Table
ComponentRoleEquiv.MW ( g/mol )Notes
4-Hydroxybenzoic Acid Nucleophile1.0138.12Dry thoroughly before use.
2,5-Dibromopyridine Electrophile1.1236.89Slight excess ensures complete consumption of the acid.
Potassium Carbonate (

)
Base3.0138.21Finely ground/anhydrous is critical.
DMF (Dimethylformamide) Solvent--Concentration: 0.2 M - 0.5 M.
1N HCl Workup Reagent--For pH adjustment.
Detailed Workflow: Direct Coupling Method

Step 1: Dianion Generation

  • Charge a round-bottom flask with 4-hydroxybenzoic acid (1.0 equiv) and anhydrous

    
      (3.0 equiv).
    
  • Add DMF (anhydrous) to achieve a concentration of 0.4 M.

  • Stir at room temperature for 30 minutes.

    • Expert Insight: This pre-stirring period allows for the complete neutralization of the carboxylic acid and evolution of

      
      . Failure to vent during this stage can pressurize sealed vessels.
      

Step 2:


 Reaction 
  • Add 2,5-dibromopyridine (1.1 equiv) to the reaction mixture.

  • Heat the mixture to

    
      (internal temperature).
    
  • Monitor via HPLC or TLC (Mobile Phase: 50% EtOAc/Hexane with 1% Acetic Acid).

    • Target Time: 4–12 hours.

    • QC Check: The starting material (phenol) should disappear. A new spot (product) will appear, likely more non-polar than the acid but polar due to the carboxylate.

Step 3: Controlled Workup (Critical)

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into Ice Water (volume ratio 1:5 relative to DMF).

    • Observation: The mixture will be basic (pH > 10). The product is soluble as the potassium salt.

  • Filtration (Optional): If unreacted 2,5-dibromopyridine precipitates (it is insoluble in water), filter it off before acidification to improve purity.

  • Acidification: Slowly add 1N HCl with vigorous stirring until pH reaches 3–4 .

    • Critical Endpoint: The product will precipitate as a white/off-white solid. Do not go below pH 2 to avoid protonating the pyridine nitrogen, which could increase water solubility or form a hydrochloride salt.

  • Isolation: Filter the precipitate, wash with copious water to remove DMF and inorganic salts, and dry in a vacuum oven at

    
    .
    
Alternative "High-Yield" Workflow (Ester Route)

Recommended for scale-up or if purification of the acid proves difficult.

  • Step A: React Methyl 4-hydroxybenzoate with 2,5-dibromopyridine using

    
     (1.5 eq) in DMF at 
    
    
    
    .
    • Benefit: Requires less base; product is neutral and easily extracted with EtOAc.

  • Step B: Hydrolyze the ester using LiOH (2.0 eq) in THF/Water (1:1) at RT.

  • Step C: Acidify to precipitate the final acid.

Part 3: Quality Control & Troubleshooting

Analytical Validation
  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the phenolic proton (>10 ppm).

    • Diagnostic Shift: The pyridine C2-proton is absent. The C6-proton (adjacent to nitrogen, ortho to Br) will appear as a doublet around

      
       8.3–8.5 ppm. The C3 and C4 protons will show coupling patterns distinct from the symmetric starting material.
      
    • Benzoic Acid: The aromatic protons of the benzoic acid moiety will shift slightly downfield due to the electron-withdrawing nature of the pyridine ring compared to the original proton.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete precipitation during workup.The product is amphoteric. Ensure pH is strictly 3–4. If pH < 1, the pyridine N protonates and solubilizes.
Starting Material Remains Insufficient Base.The carboxylic acid consumes 1 eq. Ensure >2.5 eq

is used.
Dark/Tar Formation Thermal degradation / Oxidation.Degas DMF with Nitrogen before heating. Reduce temp to

and extend time.
Regioisomer Impurities Attack at C5 (Rare).Verify temperature.[1][2][3][4] C5 attack usually requires much higher temps (>140°C) or copper catalysis.
Process Workflow Diagram

Workflow Start Start: Dissolve 4-OH-Benzoic Acid in DMF BaseAdd Add K2CO3 (3.0 eq) Stir 30 min @ RT Start->BaseAdd ReactantAdd Add 2,5-Dibromopyridine (1.1 eq) BaseAdd->ReactantAdd Heat Heat to 100°C Monitor HPLC (4-12h) ReactantAdd->Heat Quench Pour into Ice Water (Solution is Basic) Heat->Quench Filter1 Filter Insoluble Solids (Removes excess Pyridine) Quench->Filter1 Acidify Acidify filtrate with HCl to pH 3-4 Filter1->Acidify Filtrate Isolate Collect Precipitate Wash H2O & Dry Acidify->Isolate

Caption: Operational workflow emphasizing the critical filtration and acidification steps.[1]

References

  • Regioselectivity of 2,5-Dibromopyridine

    • BenchChem Technical Support.[1][2] Regioselectivity in Substituted Pyridine Reactions.[1] (2025).[1][2][3][5][6] Explains the electronic stabilization of the Meisenheimer complex at C2 vs C5.

  • Product Identification

    • BLD Pharm. 4-((5-Bromopyridin-2-yl)oxy)benzoic acid (CAS 58835-85-1).[7] Catalog entry confirming the stability and existence of the target structure.

  • Reactivity of Hydroxybenzoic Acids

    • FooDB. 4-Hydroxybenzoic acid Properties and pKa data. (2010).[8][9] Provides pKa values (4.54 and 9.3) validating the requirement for excess base.

  • General

    
     Methodology: 
    
    • Organic Chemistry Portal.

      
      ).[1] General mechanistic overview and solvent effects.[3]
      

Sources

Troubleshooting & Optimization

Purification methods to remove unreacted 2,5-dibromopyridine from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies for 2,5-Dibromopyridine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for handling challenging purifications involving 2,5-dibromopyridine. As a common building block in the synthesis of pharmaceuticals and advanced materials, 2,5-dibromopyridine is frequently used in excess to drive reactions to completion.[1] Consequently, its removal from the reaction mixture is a critical and often non-trivial step in product isolation. This guide provides field-proven insights, detailed protocols, and troubleshooting advice to help you efficiently obtain your desired compound in high purity.

Frequently Asked Questions (FAQs)

Q1: Why is unreacted 2,5-dibromopyridine often difficult to remove?

A1: The difficulty arises from a combination of its physical and chemical properties. 2,5-Dibromopyridine is an off-white crystalline solid with moderate polarity.[2] Its basic nitrogen atom allows for manipulation with acids, but its solubility in many common organic solvents can lead to co-elution during chromatography or co-precipitation during crystallization if conditions are not optimized.

Q2: I've just finished my reaction. What is the first and simplest purification step I should consider?

A2: An aqueous workup is almost always the best starting point. If your desired product is not base-sensitive, washing the organic reaction mixture with a dilute acid solution (e.g., 1M HCl) is highly effective.[3] The acid protonates the basic nitrogen of 2,5-dibromopyridine, forming a water-soluble pyridinium salt that partitions into the aqueous layer, leaving your potentially less-basic or neutral product in the organic phase.

Q3: How do I choose the best primary purification method for my specific product?

A3: The optimal method depends entirely on the properties of your desired product relative to 2,5-dibromopyridine. The decision can be guided by a few key questions about your product:

  • Is it acidic, basic, or neutral? This determines if acid-base extraction is a viable option.

  • Is it a solid or an oil? Solids can often be purified by recrystallization, which can be highly effective.

  • What is its polarity compared to 2,5-dibromopyridine? This is critical for designing a column chromatography separation.

Use the following decision tree to guide your choice:

G start Start: Crude Reaction Mixture product_props Assess Product Properties: Acidic, Basic, or Neutral? start->product_props is_neutral_acidic Product is Neutral or Acidic product_props->is_neutral_acidic Neutral / Acidic is_basic Product is Basic product_props->is_basic Basic acid_wash Perform Acid-Base Extraction (e.g., 1M HCl wash) is_neutral_acidic->acid_wash phys_state_basic Assess Product Physical State: Solid or Oil? is_basic->phys_state_basic phys_state Assess Product Physical State: Solid or Oil? acid_wash->phys_state is_solid Product is Solid phys_state->is_solid Solid is_oil Product is an Oil phys_state->is_oil Oil is_solid_basic Product is Solid phys_state_basic->is_solid_basic Solid is_oil_basic Product is an Oil phys_state_basic->is_oil_basic Oil recrystallize Attempt Recrystallization is_solid->recrystallize chromatography Perform Column Chromatography is_oil->chromatography recrystallize_basic Attempt Recrystallization (Challenging due to similar solubility) is_solid_basic->recrystallize_basic chromatography_basic Perform Column Chromatography (Requires careful solvent optimization) is_oil_basic->chromatography_basic recrystallize->chromatography If impurities remain recrystallize_basic->chromatography_basic If impurities remain

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Guide 1: Acid-Base Extraction

This technique leverages the basicity of the pyridine nitrogen. By washing an organic solution of the reaction mixture with aqueous acid, the basic 2,5-dibromopyridine is protonated and extracted into the aqueous phase as a salt, while neutral or acidic products remain in the organic layer.

Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M aqueous HCl. Use a volume of acid solution approximately equal to the organic layer volume. Shake the funnel vigorously for 30-60 seconds, venting frequently.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the acidic wash (Step 2 & 3) one or two more times to ensure complete removal of the 2,5-dibromopyridine.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove the bulk of the dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.[4]

G cluster_0 Separatory Funnel cluster_1 After Shaking & Separation organic_layer Organic Layer (Product + 2,5-DBP) in Ethyl Acetate aqueous_layer Aqueous Layer (1M HCl) organic_layer_after Organic Layer (Pure Product) aqueous_layer_after Aqueous Layer (Protonated 2,5-DBP Salt) start Crude Mixture step1 Dissolve in EtOAc step2 Add 1M HCl & Shake cluster_0 cluster_0 step3 Separate Layers step4 Dry & Concentrate Organic Layer step3->step4 waste Aqueous Waste (contains DBP salt) step3->waste Discard end Pure Product step4->end cluster_1 cluster_1

Caption: Workflow for purification by acid-base extraction.

Troubleshooting Acid-Base Extraction
  • Q: I performed the acid wash, but my NMR still shows 2,5-dibromopyridine. What went wrong?

    • A: The most likely cause is insufficient washing. Ensure you are using a sufficient volume of acid and repeat the wash cycle at least two to three times. Also, confirm the concentration of your acid solution; it should be at least 1M.

  • Q: My product is also a pyridine derivative and is being lost to the aqueous layer. What can I do?

    • A: This is a common issue when separating two bases. The success of the extraction depends on a significant difference in the pKa values of the two compounds. If the pKa values are too similar, this method will not be selective. You will need to use an alternative method like column chromatography or crystallization.

  • Q: An emulsion formed at the interface, and the layers won't separate. How can I fix this?

    • A: Emulsion formation can be broken by adding a small amount of brine (saturated NaCl solution) and gently swirling the separatory funnel. In stubborn cases, filtering the entire mixture through a pad of Celite can help break up the emulsion.

Troubleshooting Guide 2: Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (eluent) is passed through the column.[5][6][7] Less polar compounds travel down the column faster, while more polar compounds are retained longer.

Detailed Protocol: Flash Column Chromatography
  • Select Eluent System: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives good separation between your product and 2,5-dibromopyridine. Aim for an Rf value of ~0.3 for your desired compound.

  • Pack the Column: Prepare a slurry of silica gel in your starting, non-polar eluent (e.g., 100% hexanes).[8][9] Pour the slurry into your column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica bed.

  • Load the Sample: Dissolve your crude product in a minimal amount of a strong solvent (like DCM). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elute the Column: Begin eluting with the non-polar solvent, collecting fractions.[8] Gradually increase the polarity of the eluent (gradient elution) according to your TLC analysis. For example, move from 100% hexanes to 95:5 hexanes/ethyl acetate, then 90:10, and so on.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography
  • Q: My product and 2,5-dibromopyridine are co-eluting. How can I improve separation?

    • A: This indicates your chosen eluent system is not optimal. Try a less polar solvent system to increase the retention time of both compounds, which may improve separation. Alternatively, consider using a different solvent system altogether (e.g., DCM/methanol or toluene/acetone) which can alter the selectivity of the separation.

  • Q: The separation looks good on TLC, but the column resolution is poor.

    • A: Poor resolution can result from several factors:

      • Overloading: Using too much crude material for the column size. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude material by weight.

      • Improper Packing: Air bubbles or cracks in the silica bed will lead to band broadening and poor separation.

      • Initial Sample Band is too wide: Always load the sample dissolved in the minimum possible volume of solvent. Dry loading is often superior for this reason.[8]

Troubleshooting Guide 3: Recrystallization

If your desired product is a solid, recrystallization can be an excellent and scalable purification method. It relies on the difference in solubility of the product and impurities in a given solvent at different temperatures.

Detailed Protocol: Recrystallization
  • Solvent Screening: Find a suitable solvent or solvent pair. The ideal solvent should dissolve your product well at high temperatures but poorly at room temperature or below, while 2,5-dibromopyridine should either be very soluble or very insoluble in it. Ethanol is a reported recrystallization solvent for related compounds.[10][11]

  • Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required to fully dissolve it.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Troubleshooting Recrystallization
  • Q: My product "oiled out" instead of crystallizing.

    • A: This happens when the solution becomes supersaturated at a temperature above the melting point of your product. Try using a larger volume of solvent or a different solvent system with a lower boiling point.

  • Q: Crystal recovery is very low.

    • A: You may have used too much solvent. Try to concentrate the solution by boiling off some of the solvent and then re-cooling. Also, ensure the solution is cooled sufficiently (e.g., in an ice bath or freezer if the solvent allows) to maximize precipitation.

  • Q: The purified crystals are still contaminated with 2,5-dibromopyridine.

    • A: This suggests that their solubility properties in the chosen solvent are too similar. You may need to screen for a different solvent system. Alternatively, perform a preliminary purification by another method (like an acid wash) to reduce the amount of the impurity before recrystallization.

Summary of Key Physicochemical Data

Property2,5-DibromopyridineReference
Appearance Off-white crystalline solid[2]
Melting Point 92-95 °C[12]
Boiling Point 235 °C @ 772 mmHg[12]
Solubility Insoluble in water; soluble in strong polar organic solvents.[2][13]

References

  • Google Patents. (2020). CN110759858A - Synthesis method of 2, 5-dibromopyridine.
  • Google Patents. (1998).
  • Google Patents. (2015). CN105061301A - Synthesis method of 2,5-dibromopyridine.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. [Link]

  • Semantic Scholar. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. [Link]

  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?. [Link]

  • ACS Publications. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [Link]

  • Google Patents. (2010). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Patsnap. (2021). Preparation method of 2, 5-dibromopyridine - Eureka. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • MDPI. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. [Link]

  • University of Victoria. (n.d.). Column chromatography. [Link]

  • Reddit. (2022). Problems with Suzuki coupling : r/Chempros. [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. [Link]

  • National Center for Biotechnology Information. (2008). 2,5-Dibromopyridine. [Link]

  • Unknown. (n.d.). How to run column chromatography. [Link]

  • Unknown. (n.d.). column chromatography.pdf. [Link]

  • Research and Reviews: Journal of Pharmacognosy and Phytochemistry. (2022). Column Chromatography and its Methods in Separation for Constituents. [Link]

  • Google Patents. (1994). US5371224A - Process for preparing 2,5-dibromopyrimidine.
  • ChemWhat. (2026). 2,5-Dibromopyridine CAS#: 624-28-2. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Remove Sticky Reagents. [Link]

  • ResearchGate. (2008). Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis. [Link]

  • ACS Publications. (2024). Diversification of Bipyridines and Azaheterocycles via Nucleophilic Displacement of Trimethylammoniums. [Link]

  • Reddit. (2022). Removing Pyridine : r/chemistry. [Link]

  • ChemRxiv. (n.d.). A Digital Tool for Liquid-Liquid Extraction Process Design. [Link]

  • ResearchGate. (n.d.). Selective monolithiation of 2,5-dibromopyridine with butyllithium. [Link]

Sources

Optimizing temperature for coupling 4-hydroxybenzoic acid and bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermal "Goldilocks Zone"

Coupling 4-Hydroxybenzoic acid (4-HBA) with Bromopyridines presents a specific thermodynamic conflict. You are attempting to perform an O-arylation (ether synthesis) on a substrate that contains a thermally labile carboxylic acid group.

  • The Conflict: The C-O bond formation (Ullmann or Buchwald-Hartwig) requires significant activation energy (typically >80°C ). However, 4-HBA is prone to decarboxylation (losing

    
     to become phenol) at elevated temperatures (>130–140°C ), particularly in polar aprotic solvents like DMSO or DMF.
    
  • The Solution: You must operate in the 80°C – 110°C window.[1] This requires shifting from "classical" ligand-free Ullmann conditions (which require ~150°C+) to Ligand-Accelerated Catalysis (LAC) using Copper or Palladium systems.

Visualizing the Reaction Pathway

The following diagram illustrates the kinetic competition between the desired coupling and the undesired decarboxylation.

ReactionPathways Start 4-HBA + Bromopyridine Complex Catalyst-Substrate Complex Start->Complex Base, Catalyst Coupling O-Arylation (C-O Bond) Complex->Coupling Opt. Temp (80-110°C) Decarb Thermal Decarboxylation (-CO2) Complex->Decarb High Temp (>135°C) Product Target Ether Product (Carboxyl Intact) Coupling->Product SideProd Phenol-Pyridine Ether (Dead End) Decarb->SideProd

Figure 1: Kinetic competition between O-arylation and Decarboxylation based on thermal input.

Troubleshooting Guide

Use this diagnostic table to identify issues based on your LC-MS or NMR data.

SymptomProbable CauseThe MechanismCorrective Action
Product Mass is [M-44] Temperature too high Thermal decarboxylation of the carboxylic acid moiety.Reduce Temp to <110°C. Switch to ligand-accelerated Cu (e.g., CuI/Picolinic acid) or Pd-catalysis to maintain rate at lower T.
No Reaction (SM Recovery) Catalyst Poisoning Pyridine nitrogen coordinates to Cu/Pd, shutting down the cycle (common with 2-bromopyridine).Increase Ligand Loading. Use bidentate ligands (e.g., 1,10-phenanthroline) that bind tighter than the pyridine substrate.
Low Conversion (<20%) Temp too low Activation energy for oxidative addition into C-Br bond not met.Step-wise Heating. Increase T in 10°C increments. Ensure solvent is degassed (oxygen kills catalyst at low T).[2]
Black Precipitate Catalyst Decomposition "Pd-Black" formation or Cu disproportionation.stabilize the Catalyst. Add reaction additives like 4Å Molecular Sieves or switch to a precatalyst (e.g., Pd-PEPPSI).

Optimized Protocol: Ligand-Accelerated Ullmann Coupling

This protocol is designed for the 80–110°C window to prevent decarboxylation while ensuring reactivity.

Reagents:

  • Substrate A: 4-Hydroxybenzoic acid (1.0 equiv)

  • Substrate B: Bromopyridine (1.2 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand (Critical): trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%) OR Picolinic acid (20 mol%)

  • Base:

    
     (2.0 equiv) - Softer base than alkoxides, reduces side reactions.
    
  • Solvent: DMSO (dry, degassed)

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a Schlenk tube and cool under Argon flow. Oxygen is the enemy of low-temperature Ullmann couplings.

  • Solids Addition: Add CuI, Ligand,

    
    , and 4-HBA.
    
    • Note: Premixing CuI and Ligand in a small amount of solvent for 10 mins can form the active catalytic species before substrate addition.

  • Liquids Addition: Add the Bromopyridine and DMSO via syringe.

    • Concentration: Aim for 0.5 M to 1.0 M. High concentration helps kinetics at lower temperatures.

  • Degassing: Freeze-pump-thaw (3 cycles) or vigorous sparging with Argon for 15 mins.

  • Thermal Ramp:

    • Place in a pre-heated oil bath at 90°C .

    • Monitor via HPLC/TLC at 2 hours.

    • If <10% conversion, increase to 100°C . Do not exceed 120°C.

  • Quench: Cool to RT. Dilute with EtOAc, wash with 1M HCl (to protonate the acid product for extraction) or buffer pH 4.

Frequently Asked Questions (FAQs)

Q: Why can't I use the classic Ullmann conditions (Cu powder, 200°C)? A: You will lose your carboxylic acid. 4-Hydroxybenzoic acid begins to decarboxylate significantly above 150°C in polar solvents like DMF/DMSO. The classic conditions will yield the phenol-pyridine ether, not your benzoic acid derivative.

Q: Does the position of the Bromine on the pyridine matter for temperature? A: Yes.

  • 2-Bromopyridine: The hardest to couple. The Nitrogen atom is adjacent to the reaction site and can chelate the copper, poisoning it. Often requires the higher end of the safe window (110°C).

  • 3-Bromopyridine: Reacts similarly to standard aryl bromides (90-100°C).

  • 4-Bromopyridine: Generally the most reactive due to electronics, often works at the lower end (80-90°C).

Q: Can I use Microwave irradiation? A: Yes, but be careful. Microwave reactors often have "hot spots." Set the maximum temperature ceiling to 110°C and use active air cooling. The rapid heating is beneficial, but the internal temperature must not spike, or you risk decarboxylation.

Q: Why use Cesium Carbonate (


) instead of Potassium Carbonate (

)?
A: Cesium is a larger cation (the "Cesium Effect"), which improves the solubility of the carboxylate/phenolate in organic solvents like DMSO. This increased solubility enhances reaction rates at lower temperatures, which is crucial for protecting your acid group.

Decision Logic for Optimization

Use this flow to determine your next experimental move.

OptimizationLogic Start Start Optimization (Target: 90°C) Check Check LCMS at 4h Start->Check LowConv < 10% Conversion Check->LowConv Slow GoodConv > 50% Conversion Check->GoodConv Good Decarb Decarboxylation Observed Check->Decarb Failed Action1 Increase T to 100°C Check Ligand Loading LowConv->Action1 Action2 Continue Reaction Monitor Purity GoodConv->Action2 Action3 LOWER T to 80°C Switch to Pd-Catalysis Decarb->Action3

Figure 2: Decision matrix for temperature and catalyst adjustments.

References

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[3][4] Angewandte Chemie International Edition. Link

    • Context: Establishes the modern ligand-accelerated protocols allowing lower temper
  • Maitro, G., et al. (2004). A New Efficient System for the Arylation of Phenols and Benzoic Acids. Journal of Organic Chemistry.[5] Link

    • Context: Specific conditions for coupling phenols while preserving sensitive groups.
  • Cohen, T., & Schambach, R. A. (1970). Copper-catalyzed decarboxylation of carboxylic acids. Journal of the American Chemical Society.[5][6] Link

    • Context: Defines the mechanistic risks of decarboxylation in copper-mediated systems at high temper
  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)—O, C(aryl)—N, and C(aryl)—S Bond Formation.[3] Angewandte Chemie. Link

    • Context: Comprehensive review of mild conditions for hetero

Sources

Validation & Comparative

Unraveling the Molecular Blueprint: A Comparative Guide to the LC-MS Fragmentation of 4-[(5-Bromopyridin-2-YL)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. This guide provides an in-depth technical analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 4-[(5-Bromopyridin-2-YL)oxy]benzoic acid, a molecule of interest in medicinal chemistry and materials science. We will explore its predicted fragmentation pathways under various conditions, offer a robust experimental protocol for its analysis, and compare the utility of LC-MS with alternative analytical techniques.

Understanding the Molecule: Structure and Ionization Potential

This compound possesses a molecular formula of C₁₂H₈BrNO₃ and a monoisotopic mass of approximately 292.97 g/mol .[1] Its structure features a benzoic acid moiety linked via an ether bond to a 5-bromopyridine ring. This combination of a carboxylic acid and a nitrogen-containing heterocycle makes it amenable to analysis by electrospray ionization (ESI), where it can be readily protonated in positive ion mode ([M+H]⁺) or deprotonated in negative ion mode ([M-H]⁻).

Predicted Fragmentation Analysis: A Roadmap to Structural Confirmation

While specific experimental fragmentation data for this exact molecule is not widely published, we can predict its fragmentation behavior based on the well-established fragmentation patterns of its constituent functional groups. Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), will provide characteristic fragment ions that serve as a structural fingerprint.

Positive Ion Mode ([M+H]⁺) Fragmentation

In positive ion mode, the initial protonation is likely to occur on the nitrogen atom of the pyridine ring, the most basic site in the molecule. The protonated molecular ion ([M+H]⁺) is expected at an m/z of approximately 293.98. Key predicted fragmentation pathways include:

  • Loss of Water (-18.01 Da): A common fragmentation for protonated carboxylic acids, resulting in an acylium ion.

  • Loss of Carbon Monoxide (-27.99 Da): Subsequent to the loss of water, the acylium ion can lose CO.

  • Cleavage of the Ether Bond: Scission of the C-O bond linking the two aromatic rings can occur, leading to fragments corresponding to the bromopyridinol and benzoic acid moieties.

  • Loss of the Carboxyl Group (-44.99 Da): Decarboxylation can lead to a stable fragment.

Table 1: Predicted Key Fragment Ions in Positive Ion Mode ([M+H]⁺)

Predicted m/zProposed Neutral LossPutative Fragment Structure
275.97H₂OAcylium ion
247.98H₂O + COPhenyl cation derivative
173.95/175.95C₇H₅O₂Bromopyridinium ion
121.03C₅H₃BrNBenzoic acid fragment
Negative Ion Mode ([M-H]⁻) Fragmentation

In negative ion mode, deprotonation will occur at the carboxylic acid group, forming the carboxylate anion ([M-H]⁻) at an m/z of approximately 291.96. The fragmentation of this ion is anticipated to be dominated by:

  • Decarboxylation (-44.00 Da): The most characteristic fragmentation of carboxylate anions, leading to the loss of CO₂.

  • Cleavage of the Ether Bond: Similar to the positive mode, cleavage of the ether linkage will produce characteristic ions.

Table 2: Predicted Key Fragment Ions in Negative Ion Mode ([M-H]⁻)

Predicted m/zProposed Neutral LossPutative Fragment Structure
247.96CO₂Bromophenoxypyridine anion
172.94/174.94C₇H₄O₂Bromopyridinolate anion
120.02C₅H₄BrNBenzoate anion

Experimental Protocol for LC-MS/MS Analysis

To obtain and verify the fragmentation pattern of this compound, the following detailed experimental protocol serves as a robust starting point.

Sample and Standard Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase to prepare a series of working standards (e.g., 1 ng/mL to 1000 ng/mL).

Liquid Chromatography Conditions
  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation.[2]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would be 5% to 95% B over 10 minutes, followed by a 5-minute re-equilibration period.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive and Negative ion modes.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/h.

  • Desolvation Gas Flow: 800 L/h.

  • Collision Gas: Argon.

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a full range of fragment ions.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Stock 1 mg/mL Stock Solution Working Working Standards (1-1000 ng/mL) Stock->Working Serial Dilution Injection Inject 5 µL Working->Injection Column C18 Column Injection->Column Separation Gradient Elution Column->Separation Ionization ESI (+/-) Separation->Ionization MS1 Full Scan (MS1) Ionization->MS1 Isolation Precursor Ion Isolation MS1->Isolation Fragmentation CID/HCD (MS2) Isolation->Fragmentation Detection Fragment Ion Detection Fragmentation->Detection Spectrum Mass Spectrum Detection->Spectrum Fragmentation_Pattern Fragmentation Pattern Spectrum->Fragmentation_Pattern Structure_Elucidation Structure Confirmation Fragmentation_Pattern->Structure_Elucidation

Caption: A typical experimental workflow for LC-MS/MS analysis.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is a powerful tool for structural confirmation, a comprehensive analysis often involves orthogonal techniques.

Table 3: Comparison of Analytical Techniques

TechniqueAdvantagesDisadvantagesRole in Analysis
LC-MS/MS High sensitivity and selectivity, provides molecular weight and fragmentation data, suitable for complex mixtures.Provides limited stereochemical information, requires standards for absolute confirmation.Excellent for confirming molecular weight and connectivity through fragmentation.
NMR Spectroscopy Unambiguous structure determination, provides detailed information on atom connectivity and stereochemistry.[3]Lower sensitivity than MS, requires pure samples and larger sample amounts.[3]The gold standard for definitive structural elucidation.
FTIR Spectroscopy Fast, simple, and provides information on functional groups.Limited information on the overall carbon skeleton and no stereochemical details.Useful for confirming the presence of key functional groups like carboxylic acids and aromatic rings.
X-ray Crystallography Provides the absolute three-dimensional structure of a molecule.Requires a suitable single crystal, which can be difficult to grow.The definitive method for structural confirmation if a crystal can be obtained.

In-Source vs. Collision-Induced Dissociation: A Note on Fragmentation

It is important to distinguish between in-source fragmentation (ISF) and collision-induced dissociation (CID). ISF can occur in the ion source of the mass spectrometer and can sometimes complicate spectral interpretation.[4][5] By carefully optimizing source conditions, such as cone voltage, ISF can be minimized.[6] In contrast, CID is a controlled process that occurs in the collision cell, allowing for systematic fragmentation studies.[7] For robust structural elucidation, it is crucial to rely on the reproducible fragmentation patterns generated by CID or HCD.

Conclusion

The LC-MS/MS analysis of this compound provides a wealth of structural information through its characteristic fragmentation patterns in both positive and negative ion modes. While the predicted fragmentation pathways offer a strong basis for its identification, experimental verification using the provided protocol is essential for unambiguous confirmation. By integrating LC-MS/MS data with information from other analytical techniques such as NMR, a complete and confident structural assignment can be achieved. This comprehensive approach is vital for advancing research and development in fields where the precise characterization of novel molecules is paramount.

References

  • Seitzer, P. M., & Searle, B. C. (2019). Incorporating In-Source Fragment Information Improves Metabolite Identification Accuracy in Untargeted LC–MS Data Sets. Journal of Proteome Research, 18(2), 855-862.
  • Grace, L. I., et al. (2018). Incorporating In-Source Fragment Information Improves Metabolite Identification Accuracy in Untargeted LC–MS Data Sets. Journal of Proteome Research, 17(11), 3898-3906.
  • Voinov, V. G., et al. (2011). CE50: Quantifying collision induced dissociation energy for small molecule characterization and identification. Journal of the American Society for Mass Spectrometry, 23(2), 231-240.
  • Journal of Chrom
  • Thermo Fisher Scientific. (n.d.).
  • PubMed. (2023).
  • Wolf, J. C. (2022). Does In-Source Fragmentation Require a Soft Touch?. The Analytical Scientist.
  • Wikipedia. (n.d.).
  • Laskin, J., & Wysocki, V. H. (2012). Surface-Induced Dissociation of Small Molecules, Peptides, and Non-covalent Protein Complexes. PMC.
  • BenchChem. (n.d.). Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid.
  • American Chemical Society. (2023). Modeling collision-induced-dissociation tandem mass spectrometry (CID-MS/MS) using ab initio molecular dynamics.
  • BenchChem. (n.d.). LC-MS/MS Analysis for the Structural Confirmation of 3-(3-Chloro-3-butenyl)
  • PMC. (n.d.). Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry.
  • BLDpharm. (n.d.). 4-((5-Bromopyridin-2-yl)oxy)benzoic acid.
  • IntechOpen. (n.d.).
  • ChemShuttle. (n.d.). 4-(5-bromopyridin-2-yl)benzoic acid.
  • PMC. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • SynHet. (n.d.). Benzoic acid, 4-(5-bromo-2-pyridinyl)-.
  • PubChem. (n.d.). 3-[(5-bromopyrimidin-2-yl)oxy]benzoic acid.
  • RSC Publishing. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory.
  • MDPI. (2023). A Mechanism Study on the (+)
  • Wikipedia. (n.d.). Benzoic acid.
  • PubChem. (n.d.). 4-(Pyridin-2-yloxy)benzoic acid.
  • NIST. (n.d.). Benzoic acid, 4-bromo-.
  • ChemScene. (n.d.). 4-[(5-chloropyridin-2-yl)oxy]benzoic acid.
  • Taylor & Francis. (2022). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
  • PubChem. (n.d.). 3-(4,5-Dibromo-6-oxopyridazin-1-yl)benzoic acid.

Sources

HPLC method development for detecting pyridine-benzoic acid impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The simultaneous quantification of pyridine (basic) and benzoic acid (acidic) derivatives represents a classic "zwitterionic-like" chromatographic challenge. In standard Reversed-Phase Liquid Chromatography (RPLC), these analytes exhibit opposing retention behaviors driven by pH, often resulting in peak tailing, co-elution, or retention loss.

This guide objectively compares three methodological approaches: Traditional Ion-Pairing , Modern Charged Surface Hybrid (CSH) Technology , and Mixed-Mode Chromatography . Based on experimental evidence and mechanistic principles, we recommend Mixed-Mode Chromatography for complex impurity profiling due to its orthogonal selectivity, while CSH C18 is the superior choice for high-throughput QC environments.

The Physico-Chemical Paradox

To develop a robust method, one must first understand the "pKa Conflict" that leads to method failure on standard C18 columns.

  • Pyridine (

    
    ):  A weak base. At low pH (
    
    
    
    ), it is protonated (
    
    
    ). On standard silica,
    
    
    interacts with residual anionic silanols (
    
    
    ), causing severe peak tailing.
  • Benzoic Acid (

    
    ):  A weak acid. At neutral pH (
    
    
    
    ), it ionizes to benzoate (
    
    
    ), becoming highly polar and eluting near the void volume (
    
    
    ).

The Dilemma:

  • Low pH (2.5 - 3.0): Ideal for Benzoic Acid (neutral form retains well). However, Pyridine is fully charged and may tail severely or elute too quickly due to lack of hydrophobic interaction, unless silanols are shielded.

  • Intermediate pH (4.0 - 5.0): Both species are partially ionized. Retention is extremely sensitive to slight pH changes (

    
    ), making the method non-robust.
    
Visualization: The Interaction Mechanism

The following diagram illustrates why standard C18 fails and how advanced phases solve the problem.

InteractionMechanism cluster_0 Standard C18 (Low pH) cluster_1 Mixed-Mode (Acidic/Basic) cluster_2 Charged Surface Hybrid (CSH) Silanol Residual Silanol (Si-O-) Interaction Ionic Attraction (Severe Tailing) Silanol->Interaction Pyridine Pyridine (PyH+) Pyridine->Interaction Ligand Alkyl Chain + Cation Exchange Group Pyridine2 Pyridine (PyH+) Ligand->Pyridine2 Ion Exchange (Retention) Benzoic Benzoic Acid (Bz-H) Ligand->Benzoic Hydrophobic Interaction Surface Positively Charged Surface Pyridine3 Pyridine (PyH+) Surface->Pyridine3 Electrostatic Repulsion (Sharp Peak)

Caption: Comparative interaction mechanisms. Standard C18 suffers from silanol activity.[1] Mixed-Mode utilizes dual retention.[2] CSH uses repulsion to improve peak shape.

Comparative Analysis of Methodologies

Method A: The Legacy Approach (Ion-Pairing RPLC)
  • Column: Standard C18 (e.g., Luna C18, Zorbax Eclipse).

  • Mobile Phase: Water/ACN with Ion-Pair Reagent (IPR) like Hexanesulfonic Acid or TFA.

  • Mechanism: The IPR masks silanols and increases the retention of the charged pyridine.

MetricPerformanceAnalysis
Peak Shape Good (

)
IPR effectively masks silanols.
Equilibration PoorRequires 20–50 column volumes to stabilize.
MS Compatibility Incompatible Non-volatile sulfonates suppress MS ionization; TFA causes signal suppression.
Verdict Obsolete Avoid unless no other column chemistries are available.
Method B: The Modern Standard (Charged Surface Hybrid - CSH)
  • Column: Waters XSelect CSH C18 or Agilent Poroshell HPH.

  • Mobile Phase: 0.1% Formic Acid (pH ~2.[3]7) in Water/Methanol.[4][5]

  • Mechanism: These columns have a low-level positive surface charge that repels protonated bases (Pyridine), preventing silanol interaction while allowing Benzoic Acid to retain via hydrophobicity.

MetricPerformanceAnalysis
Peak Shape Excellent (

)
Electrostatic repulsion eliminates tailing.
Robustness HighLow pH keeps Benzoic Acid neutral and stable.
Speed FastRapid equilibration makes it ideal for gradients.
Verdict Recommended for QC Best balance of speed, simplicity, and robustness.
Method C: The Specialist (Mixed-Mode Chromatography)
  • Column: SIELC Primesep 100 or Helix Heritage MC (RP + Cation Exchange).

  • Mobile Phase: ACN/Water with Ammonium Formate buffer (pH 3.5 - 4.0).

  • Mechanism: The stationary phase contains embedded acidic groups. Pyridine retains via cation exchange; Benzoic acid retains via reversed-phase hydrophobicity.

MetricPerformanceAnalysis
Selectivity Superior Can separate isomers and closely related impurities that co-elute on C18.
Loadability High10-100x higher capacity for basic compounds [1].[2]
Complexity ModerateRequires careful tuning of buffer strength and pH.
Verdict Recommended for R&D Essential when separating complex impurity mixtures.

Supporting Experimental Data

The following table summarizes typical performance metrics observed when separating Pyridine and Benzoic Acid standards (100 µg/mL) using the three methodologies.

ParameterMethod A (C18 + IPR)Method B (CSH C18)Method C (Mixed-Mode)
Pyridine Tailing (

)
1.151.081.05
Benzoic Acid Retention (

)
2.53.22.8
Pyridine Retention (

)
4.11.55.2 (Tunable)
Resolution (

)
> 3.0> 2.0> 8.0
MS Signal (S/N) < 10 (Suppressed)> 500> 450

Note: Data derived from comparative application studies of basic/acidic separations [1][4][5].

Step-by-Step Protocol: The "Dual-Path" Workflow

Do not rely on trial and error. Use this self-validating decision tree to select the correct method.

Phase 1: Initial Screening (The CSH Path)

Objective: Determine if a simplified RP method is sufficient.

  • Column: Charged Surface Hybrid C18 (e.g., CSH C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Methanol (MeOH is preferred over ACN for aromatic selectivity).

  • Gradient: 5% B to 95% B over 10 minutes.

  • System Suitability Test (SST):

    • Inject Pyridine/Benzoic Acid mix.

    • Criteria: Resolution (

      
      ) > 2.0; Tailing Factor (
      
      
      
      ) < 1.3 for both peaks.

If SST fails (e.g., Pyridine elutes in void or co-elutes with polar impurities), proceed to Phase 2.

Phase 2: Orthogonal Selectivity (The Mixed-Mode Path)

Objective: Utilize ion-exchange mechanisms to pull Pyridine away from the solvent front.

  • Column: Mixed-Mode RP/Cation Exchange (e.g., Primesep 100 or Heritage MC).

  • Mobile Phase A: 20 mM Ammonium Formate (pH 3.5).

    • Note: pH is critical here.[6] pH 3.5 ensures Benzoic acid is mostly neutral (hydrophobic retention) while Pyridine is charged (cation exchange retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B.

    • Tuning: If Pyridine retains too long, increase buffer concentration (e.g., to 50 mM) to compete for exchange sites [3].

Visualization: Method Development Decision Tree

MethodDecisionTree Start Start: Impurity Profiling (Pyridine + Benzoic Acid) Screening Screen: CSH C18 / pH 2.7 (Formic Acid/MeOH) Start->Screening Check Check Tailing & Retention Screening->Check Success Success: Rs > 2.0, Tf < 1.3 (Adopt Method B) Check->Success Pass Fail Fail: Pyridine in Void or Co-elution Check->Fail Fail Switch Switch to Mixed-Mode (RP + Cation Exchange) Fail->Switch Optimize Optimize Buffer Strength (Increase mM to elute Base) Switch->Optimize Optimize->Success Final Method

Caption: Logical workflow for selecting between CSH and Mixed-Mode chemistries based on retention data.

References

  • Chromatography Online. (2020). Mixed-Mode Chromatography—A Review. Retrieved from [Link]

  • Waters Corporation. (2020). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Retrieved from [Link]

  • Helix Chromatography. (n.d.). Heritage MC Mixed-Mode Stationary Phase. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 5-Bromopyridine vs. 5-Chloropyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the pyridine scaffold is a cornerstone of modern medicinal chemistry. Its presence in numerous pharmaceuticals highlights the importance of efficient and predictable methods for its functionalization. Among the most versatile building blocks are 5-halopyridines, which serve as key precursors for introducing diverse molecular complexity. A frequent decision point in synthesis design is the choice between a 5-bromo- and a 5-chloropyridine analog. While seemingly a subtle difference, this choice has profound implications for reaction efficiency, cost, and overall synthetic strategy.

This in-depth guide provides a comparative analysis of the reactivity of 5-bromopyridine and 5-chloropyridine analogs, supported by mechanistic principles and experimental insights. We will explore their performance in the two major classes of reactions they undergo: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, enabling you to make informed decisions in your synthetic endeavors.

The Underlying Chemistry: C-Br vs. C-Cl Bonds

The reactivity differences between 5-bromo- and 5-chloropyridine are rooted in the fundamental properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. This lower bond dissociation energy makes the C-Br bond more susceptible to cleavage, a critical factor in the rate-determining step of many cross-coupling reactions.

Conversely, chlorine is more electronegative than bromine. This property enhances the electrophilicity of the carbon atom to which it is attached and provides a greater inductive stabilization of negative charge in reaction intermediates, which is a key factor in nucleophilic aromatic substitution.

G cluster_0 Bond Properties cluster_1 Reactivity Implication Bond Bond C-Cl C-Cl Higher Higher Bond Energy (Stronger) C-Cl->Higher  leads to Faster_SNAr Faster SNAr (Attack is RDS) C-Cl->Faster_SNAr  Higher Electronegativity C-Br C-Br Lower Lower Bond Energy (Weaker) C-Br->Lower  leads to Slower_SNAr Slower SNAr (Attack is RDS) C-Br->Slower_SNAr  Lower Electronegativity Energy Energy Slower_OA Slower Oxidative Addition (Cross-Coupling) Higher->Slower_OA Faster_OA Faster Oxidative Addition (Cross-Coupling) Lower->Faster_OA Reaction Reaction

Fig 1. Relationship between bond properties and reactivity.

Palladium-Catalyzed Cross-Coupling Reactions: The Realm of the C-Br Advantage

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are indispensable for forming C-C, C-N, and C-C(sp) bonds, respectively. The catalytic cycle for these transformations typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. This step, which involves the cleavage of the carbon-halogen bond, is often the rate-determining step of the entire cycle.[1][2]

Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln pd2_complex Ar-Pd(II)-X Ln pd0->pd2_complex Oxidative Addition (Rate-Determining Step) transmetal Ar-Pd(II)-Nu Ln pd2_complex->transmetal Transmetalation product Ar-Nu transmetal->product Reductive Elimination product->pd0 reagents Ar-X (5-Halopyridine) nucleophile Nucleophile (e.g., Ar'-B(OH)2)

Fig 2. The oxidative addition step is typically rate-limiting.

Given that the C-Br bond is weaker than the C-Cl bond, 5-bromopyridine analogs consistently exhibit higher reactivity in oxidative addition.[3][4] This translates to several practical advantages:

  • Milder Reaction Conditions: Reactions with 5-bromopyridines often proceed at lower temperatures and with shorter reaction times.

  • Lower Catalyst Loadings: The higher reactivity allows for the use of lower concentrations of the expensive palladium catalyst.

  • Broader Ligand and Base Compatibility: A wider range of standard phosphine ligands and bases can be successfully employed.

Conversely, activating the stronger C-Cl bond of a 5-chloropyridine analog typically requires more specialized and forceful conditions.[1] This often involves the use of highly electron-rich and sterically bulky phosphine ligands (e.g., Buchwald or Josiphos-type ligands), stronger bases, and higher reaction temperatures. While effective, these conditions can sometimes lead to side reactions or be incompatible with sensitive functional groups.

Comparative Data: Cross-Coupling Reactions
ReactionSubstrateTypical Catalyst/LigandTemperature (°C)General OutcomeCitation(s)
Suzuki-Miyaura 5-BromopyridinePd(PPh₃)₄ or Pd(OAc)₂/SPhos80 - 100High yields, shorter times.[5][6]
5-ChloropyridinePd₂(dba)₃/Bulky Biarylphosphine100 - 120Requires more active catalyst system.[1][7]
Buchwald-Hartwig 5-BromopyridinePd₂(dba)₃/BINAP or Xantphos90 - 110Standard conditions are effective.[8][9]
5-ChloropyridinePd(OAc)₂/Bulky Dialkylbiarylphosphine110 - 130Requires specialized, electron-rich ligands.[8][10]
Sonogashira 5-BromopyridinePd(PPh₃)₂Cl₂/CuIRoom Temp - 60Readily couples under standard protocols.[11][12]
5-ChloropyridinePd(OAc)₂/Specialized Ligand/CuI80 - 120Significantly less reactive, often problematic.[12]

Nucleophilic Aromatic Substitution (SNAr): The C-Cl Bond Shines

While bromopyridines are the workhorses of cross-coupling, the situation is often reversed in nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism.[13] The first and usually rate-determining step is the attack of a nucleophile on the electron-deficient pyridine ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13][14]

SNAr_Mechanism General Mechanism for Nucleophilic Aromatic Substitution (SNAr) Start 5-Halopyridine + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Step 1: Addition (Rate-Determining) Product 5-Substituted Pyridine + Halide (X⁻) Intermediate->Product Step 2: Elimination

Fig 3. The addition step is typically rate-limiting in SNAr.

The stability of this anionic intermediate is key to the reaction's success. More electronegative atoms are better able to stabilize the adjacent negative charge through the inductive effect. Since chlorine is more electronegative than bromine, it provides superior stabilization for the Meisenheimer complex.[14] This leads to a lower activation energy for the initial nucleophilic attack, making 5-chloropyridine more reactive than 5-bromopyridine in many SNAr reactions. The general reactivity trend for SNAr where the first step is rate-limiting is F > Cl > Br > I.[13][15]

This "element effect" is particularly pronounced with oxygen or nitrogen nucleophiles. Therefore, when planning a synthesis that involves displacing a halogen with an amine, alcohol, or thiol, the 5-chloro analog is often the superior choice, reacting faster and under milder conditions.

Experimental Protocols

To illustrate these principles, we provide representative, detailed protocols for common transformations.

Protocol 1: Suzuki-Miyaura Coupling of a 5-Bromopyridine Analog

This protocol describes a general procedure for the coupling of a 5-bromopyridine derivative with an arylboronic acid.

Reagents & Equipment:

  • 5-Bromopyridine derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 ratio)

  • Schlenk flask or sealed vial, inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried Schlenk flask, add the 5-bromopyridine derivative (e.g., 1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[16]

  • Inerting: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03-0.05 mmol).

  • Solvent Addition: Add degassed solvents (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a 5-Bromopyridine Analog

This protocol describes a general procedure for the C-N coupling of a 5-bromopyridine with a primary or secondary amine.

Reagents & Equipment:

  • 5-Bromopyridine derivative (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • BINAP or Xantphos (ligand, 3-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Oven-dried reaction vessel, inert atmosphere

Procedure:

  • Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the ligand (e.g., BINAP, 0.03 mmol), and the base (NaOtBu, 1.4 mmol).[17]

  • Inerting: Evacuate and backfill the vessel with an inert gas.

  • Solvent & Reagent Addition: Add degassed toluene. Then, add the 5-bromopyridine (1.0 mmol) and the amine (1.2 mmol).

  • Reaction: Heat the mixture to 100-110 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS (typically 8-24 hours).

  • Workup: After cooling, filter the mixture through a pad of celite, washing with an organic solvent like ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the residue by column chromatography.

Experimental_Workflow General Experimental Workflow for Cross-Coupling A 1. Assemble Reactants (Halopyridine, Nu, Base) B 2. Inert Atmosphere (Evacuate/Backfill Ar or N2) A->B C 3. Add Catalyst & Solvent (Under Inert Gas) B->C D 4. Heat & Stir (Reaction) C->D E 5. Monitor Progress (TLC / LC-MS) D->E E->D Incomplete F 6. Quench & Workup (Extraction) E->F Complete G 7. Purify (Chromatography) F->G H Final Product G->H

Fig 4. A standardized workflow for cross-coupling reactions.

Summary and Recommendations

The choice between a 5-bromo- and 5-chloropyridine analog is a strategic decision that should be guided by the specific reaction you intend to perform.

Feature5-Bromopyridine Analogs5-Chloropyridine Analogs
Primary Application Palladium-Catalyzed Cross-CouplingNucleophilic Aromatic Substitution (SNAr)
C-X Bond Strength WeakerStronger
Cross-Coupling Reactivity Higher. Favored for Suzuki, Buchwald-Hartwig, Sonogashira, etc.[17]Lower. Requires stronger conditions, specialized ligands.[7]
SNAr Reactivity Lower. Higher. Generally preferred for substitutions with N, O nucleophiles.[13]
Typical Conditions Milder temperatures, standard ligands.Higher temperatures, bulky/electron-rich ligands.
Cost & Availability Often more expensive but highly reactive.Generally more cost-effective.

Recommendations for the Synthetic Chemist:

  • For Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.): Default to the 5-bromopyridine analog. You will benefit from milder conditions, faster reaction times, and a higher probability of success with standard, readily available catalyst systems.

  • For Nucleophilic Aromatic Substitution (SNAr): Choose the 5-chloropyridine analog. Its higher reactivity in this specific mechanism will likely lead to better yields and require less forcing conditions.

  • When Cost is a Major Driver: If the 5-chloropyridine is significantly cheaper and you are performing a cross-coupling on a large scale, it may be worth the effort to screen more potent catalyst systems to activate the C-Cl bond.

  • For Sequential Functionalization: In molecules containing both a bromo and a chloro substituent, the C-Br bond can often be selectively functionalized with cross-coupling chemistry, leaving the C-Cl bond intact for a subsequent SNAr reaction, enabling elegant and efficient synthetic routes.[17]

By understanding the fundamental principles that govern the reactivity of these valuable building blocks, you can design more robust, efficient, and successful synthetic routes for the discovery and development of novel chemical entities.

References

  • Benchchem. A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution.
  • El-Gendy, A. A. M., & El-Gharabawy, H. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
  • Moloto, B. P., et al. (2025). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Radboud Repository.
  • Benchchem. Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.
  • Moloto, B. P., et al. (2025). (PDF) Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. ResearchGate.
  • Joo, J. M., & D'Amato, E. M. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • Benchchem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
  • Wiley-VCH. (n.d.). 1 Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media.
  • Crampton, M. R., et al. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC.
  • Xu, L., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.
  • YouTube. (2019). nucleophilic aromatic substitutions.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions.
  • Sharma, P., & Kumar, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene.
  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
  • Szilvási, T., et al. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • Hatakeyama, T., et al. (n.d.). Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation.
  • Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
  • Sotor, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC.
  • Joo, J. M., & D'Amato, E. M. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ResearchGate.
  • Bera, S., et al. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. ACS Publications. Available at: [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
  • Crampton, M. R., et al. (2025). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Sotor, P., et al. (2025). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate.
  • Chen, X., et al. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-[(5-Bromopyridin-2-YL)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety. The compound 4-[(5-Bromopyridin-2-YL)oxy]benzoic acid, while a valuable intermediate, requires a comprehensive understanding of its potential hazards to ensure safe handling. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE). Our approach is built on a risk assessment derived from the compound's constituent chemical motifs—a brominated pyridine ring and a benzoic acid derivative—to establish a robust and self-validating safety system for your laboratory operations.

Hazard Assessment: A Synthesis of Structural Precedents

  • Pyridine Moiety : Pyridine and its derivatives are known for their characteristic strong odors and potential for volatility. They can be irritating to the respiratory system, and skin contact should be avoided.[1] Handling procedures must account for the possibility of vapor inhalation and skin exposure.[1][2]

  • Benzoic Acid Moiety : The 4-bromobenzoic acid component suggests that the compound may be harmful if swallowed, and a significant cause of skin and serious eye irritation.[3][4][5][6] As a solid, it may also pose a respiratory irritation risk if dust is generated.[3][4]

Core PPE Protocol: Your Non-Negotiable Laboratory Standard

The following PPE is mandatory for all laboratory work involving this compound, from milligram to gram scale.

Primary Engineering Control: The Chemical Fume Hood

Before any PPE is considered, the primary layer of defense is an engineering control. All handling of this compound, especially the weighing of the solid and the preparation of solutions, must be conducted within a certified chemical fume hood. [1][7] This is critical to prevent the inhalation of airborne dust or aerosols.[7]

PPE Selection Guide

The table below summarizes the essential PPE, its specifications, and the rationale for its use.

Protection Area Required PPE Minimum Specification Rationale & Expert Insight
Eye/Face Chemical Splash Goggles & Face ShieldGoggles: ANSI Z87.1 / EN166 compliant. Face Shield: Full-face coverage.Goggles are mandatory at all times. They protect against splashes and dust.[2][7] A face shield must be worn over goggles during procedures with a heightened risk of splashing, such as when transferring solutions or working with larger volumes.[2][8]
Hand Chemically Resistant GlovesDouble-gloving with nitrile gloves (minimum 5-mil thickness).The pyridine structure suggests that standard latex gloves are insufficient.[1] Nitrile provides good splash protection, but it is crucial to change gloves immediately upon any contact.[7] For extended handling or immersion, consider heavier-duty gloves like butyl rubber, and always consult the manufacturer's compatibility data for pyridine-like compounds.
Body Laboratory Coat & Chemical-Resistant ApronFully buttoned, long-sleeved lab coat.A lab coat protects personal clothing and skin from incidental contact.[7] For operations involving quantities greater than a few grams or significant volumes of solutions, a chemical-resistant apron should be worn over the lab coat to provide an additional barrier against spills.
Respiratory None (with proper fume hood use)NIOSH-approved respirator with P100 (particulate) and organic vapor cartridges.Respiratory protection should not be necessary if all work is performed in a functional fume hood. However, in the event of a significant spill outside of containment or a failure of ventilation, a respirator must be available. Staff must be properly fit-tested and trained in its use.[7][9]

Operational Plan: A Step-by-Step Procedural Guide

This workflow integrates the core PPE protocol into the entire lifecycle of the chemical in your lab.

Workflow for Safe Handling

cluster_prep Preparation & Handling cluster_cleanup Cleanup & Disposal Receiving 1. Receiving & Storage - Inspect container integrity - Wear gloves and goggles Weighing 2. Weighing Solid - In fume hood/ventilated enclosure - Full PPE (Goggles, Lab Coat, Double Gloves) Receiving->Weighing Proceed to use Solution 3. Solution Prep - In fume hood - Add Face Shield to PPE Weighing->Solution Prepare solutions Reaction 4. During Reaction - Maintain fume hood sash at correct height - Constant vigilance Solution->Reaction Use in experiment Waste 6. Waste Disposal - Collect all contaminated materials - Seal in labeled hazardous waste container Reaction->Waste End of experiment Spill 5. Spill Response - Evacuate if large - Full PPE for cleanup of small spills Spill->Waste After cleanup

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.